molecular formula C3H6O2 B562772 1,3-Dioxolane-4,4,5,5-d4 CAS No. 42219-54-5

1,3-Dioxolane-4,4,5,5-d4

Cat. No.: B562772
CAS No.: 42219-54-5
M. Wt: 78.103
InChI Key: WNXJIVFYUVYPPR-LNLMKGTHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-Dioxolane-4,4,5,5-d4 is a selectively deuterated analog of 1,3-dioxolane, designed for specialized research applications where its isotopic labeling provides critical analytical advantages. Its primary research value lies in its use as a solvent and chemical intermediate in advanced spectroscopic studies, particularly in Nuclear Magnetic Resonance (NMR) spectroscopy, where the deuterium atoms allow for simplified spectral analysis and detailed investigation of reaction mechanisms without signal interference. In the field of energy storage, this compound serves as a key component in the development and analysis of electrolyte formulations for lithium-based batteries, where its molecular structure contributes to high ionic conductivity and stability . Furthermore, in polymer science, it functions as a reagent in cationic ring-opening polymerization (CROP) studies to synthesize polyacetals and other functional polymers, with the deuterated form enabling precise tracking of monomer incorporation and polymer chain dynamics . It is also employed as a stabilizing agent for chlorinated solvents in industrial chemistry research and has been identified as a greener alternative solvent for the recovery of biopolymers like poly(3-hydroxybutyrate) (PHB) . This product is strictly For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

42219-54-5

Molecular Formula

C3H6O2

Molecular Weight

78.103

IUPAC Name

4,4,5,5-tetradeuterio-1,3-dioxolane

InChI

InChI=1S/C3H6O2/c1-2-5-3-4-1/h1-3H2/i1D2,2D2

InChI Key

WNXJIVFYUVYPPR-LNLMKGTHSA-N

SMILES

C1COCO1

Origin of Product

United States

Foundational & Exploratory

Technical Whitepaper: 1,3-Dioxolane-4,4,5,5-d4

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Characterization, Synthesis, and Application in Cationic Polymerization

Executive Summary

1,3-Dioxolane-4,4,5,5-d4 is the tetradeuterated isotopologue of 1,3-dioxolane, a cyclic acetal widely utilized as a solvent, comonomer, and reagent. Unlike its proteo-analog, the d4-variant possesses a fully deuterated ethylene bridge, rendering the C4 and C5 positions NMR-silent in proton spectroscopy. This unique property makes it an indispensable tool for mechanistic elucidation in Cationic Ring-Opening Polymerization (CROP) and as a stable internal standard in metabolic profiling.[1]

This guide moves beyond basic datasheet parameters to provide a self-validating synthesis workflow, spectroscopic interpretation, and a mechanistic breakdown of its behavior in polymerization.[1]

Chemical Identity & Physical Properties[1][2][3][4][5][6]

The physical behavior of the d4-isotopologue closely mimics the non-deuterated parent, with slight deviations in density and boiling point due to the kinetic isotope effect and mass difference.

PropertyValue / DescriptionNotes
Chemical Name This compound
CAS Number 42219-54-5
Molecular Formula

Molecular Weight 78.11 g/mol +4.03 Da vs. Proteo (74.08)
Appearance Clear, colorless liquidEthereal odor
Boiling Point ~78 °CAtmospheric pressure
Density ~1.12 g/mLEstimated (Proteo is 1.06 g/mL)
Solubility Miscible in water, THF, etherHygroscopic
Stability Prone to peroxide formationRequires BHT stabilization

Synthesis & Manufacturing Protocol

Objective: Synthesis of this compound via acid-catalyzed acetalization.

The "Self-Validating" Workflow

Reagents:

  • Ethylene Glycol-d4 (99 atom % D)[1]

  • Paraformaldehyde (Reagent grade)[1]

  • p-Toluenesulfonic acid (p-TsOH) - Catalyst[1][2]

  • Toluene - Solvent/Entrainer

Protocol:

  • Setup: Equip a round-bottom flask with a magnetic stir bar, Dean-Stark trap, and reflux condenser.

  • Charge: Add Ethylene Glycol-d4 (1.0 eq), Paraformaldehyde (1.1 eq), and p-TsOH (0.01 eq) to the flask. Add Toluene (approx. 5 mL per gram of glycol).[1]

  • Reflux: Heat the mixture to reflux (~110°C). As the reaction proceeds, water will separate in the Dean-Stark trap.

  • Endpoint: The reaction is complete when water collection ceases (typically 2-4 hours).[1]

  • Neutralization: Cool to RT. Add a small amount of solid

    
     to neutralize the acid catalyst.[1] This prevents reversal of the reaction during distillation.[1]
    
  • Purification: Fractionally distill the mixture. The product (bp 78°C) will distill after the toluene/water azeotrope is cleared.[1]

  • Stabilization: Add 75 ppm BHT (Butylated hydroxytoluene) to the distillate immediately to inhibit peroxide formation.

Workflow Visualization

SynthesisWorkflow Start Reagents: Ethylene Glycol-d4 Paraformaldehyde p-TsOH Reaction Reflux in Toluene (Dean-Stark Trap) Start->Reaction WaterRemoval Water Removal (Drives Equilibrium) Reaction->WaterRemoval By-product Neutralization Neutralize (NaHCO3) Reaction->Neutralization Complete Distillation Fractional Distillation Neutralization->Distillation Product 1,3-Dioxolane-d4 (+BHT Stabilizer) Distillation->Product

Figure 1: Acid-catalyzed synthesis workflow utilizing azeotropic distillation to drive the equilibrium toward the cyclic acetal.

Spectroscopic Characterization (Quality Control)

To validate the isotopic purity of the synthesized material, NMR is the primary tool. The absence of specific signals confirms the d4-structure.

Proton NMR ( -NMR)

In non-deuterated 1,3-dioxolane, two distinct signals are observed:

  • 
     4.85 ppm (Singlet, 2H): Protons on C2 (Acetal carbon).[1]
    
  • 
     3.85 ppm (Singlet, 4H): Protons on C4/C5 (Ethylene bridge).[1]
    

In this compound:

  • 
     4.85 ppm:  Remains visible (Singlet, 2H).[1] The C2 position is not deuterated.[1]
    
  • 
     3.85 ppm: Silent.  The disappearance of this peak is the primary confirmation of successful synthesis.[1] Any residual signal here indicates incomplete deuteration or proton exchange.[1]
    
Carbon NMR ( -NMR)
  • C2 (Acetal): Appears as a singlet at ~95 ppm.[1]

  • C4/C5 (Ethylene): Appears at ~64 ppm.[1] Due to coupling with deuterium (

    
    ), this signal splits into a quintet (or septet depending on resolution) and decreases significantly in intensity due to the lack of Nuclear Overhauser Effect (NOE) and splitting.[1]
    

Applications: Cationic Ring-Opening Polymerization (CROP)

The most sophisticated application of 1,3-dioxolane-d4 is in polymer science, specifically as a mechanistic probe in Cationic Ring-Opening Polymerization (CROP).

The Mechanism: ACE vs. AM

Polymerization of dioxolane proceeds via two competing mechanisms:

  • Active Chain End (ACE): The growing chain carries a positive charge (oxonium ion) at the end.[1]

  • Activated Monomer (AM): The monomer is protonated and attacks a neutral chain end (hydroxyl group).[1]

Researchers use the d4-analog to track "scrambling."[1] If the polymer backbone retains the distinct


 blocks without randomization, the reaction is proceeding cleanly. If the deuterium signals in NMR become complex multiplets, it indicates transacetalization  (chain transfer to polymer), where the active center attacks an ether linkage in the middle of a formed chain, scrambling the sequence.
Mechanistic Pathway Diagram[1]

CROP_Mechanism cluster_ACE Active Chain End (ACE) Mechanism cluster_AM Activated Monomer (AM) Mechanism Initiator Initiator (H+) Monomer Monomer (1,3-Dioxolane-d4) Initiator->Monomer Oxonium Tertiary Oxonium Ion (Active Center) Monomer->Oxonium Initiation ProtMon Protonated Monomer (Secondary Oxonium) Monomer->ProtMon + H+ Prop Chain Propagation (Ring Expansion) Oxonium->Prop Scrambling Transacetalization (Back-Biting/Scrambling) Oxonium->Scrambling Side Reaction Prop->Oxonium + Monomer Hydroxyl Terminal Hydroxyl Attack ProtMon->Hydroxyl + HO-Polymer

Figure 2: Competition between Active Chain End (ACE) and Activated Monomer (AM) mechanisms. Transacetalization leads to randomization of the d4-blocks.

Handling & Safety: The Peroxide Threat

As a cyclic ether, 1,3-dioxolane-d4 is susceptible to autoxidation upon exposure to air, forming potentially explosive peroxides.[1]

  • Storage: Must be stored under an inert atmosphere (Argon or Nitrogen) in amber glass.

  • Testing: Before distillation or high-temperature use, test for peroxides using KI starch paper.[1]

  • Inhibition: Commercial samples should always contain BHT (2,6-Di-tert-butyl-4-methylphenol).[1]

  • Flash Point: The flash point is low (~2°C).[1] Use spark-proof equipment.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12586, 1,3-Dioxolane. Retrieved from [Link][1]

  • Gente, G. et al. (2020). Formation of cyclic structures in the cationic ring-opening polymerization of 1,3-dioxolane.[1][3] Polymer Chemistry.[1][3][4] Retrieved from [Link]

  • Kubisa, P. (2005). Ionic liquids as solvents for polymerization.[1] Progress in Polymer Science.[1] (Contextual reference for CROP mechanisms in alternative solvents).

Sources

1,3-Dioxolane-4,4,5,5-d4 CAS number and identifiers

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Applications in Deuterated Pharmacotherapy and Organic Synthesis

Executive Summary & Chemical Identity

1,3-Dioxolane-4,4,5,5-d4 (CAS: 42219-54-5) is a isotopically labeled heterocyclic acetal where the ethylene bridge is fully deuterated, while the methylene bridge at the C2 position remains protonated.

In the context of modern drug development, this compound serves a dual critical function:

  • Metabolic Stability Probe: It utilizes the Primary Kinetic Isotope Effect (PKIE) to block oxidative metabolism at the ethylene bridge, a common site for cytochrome P450-mediated ring opening.[1]

  • Synthetic Building Block: It acts as a precursor for introducing stable isotopic labels into antiviral agents (e.g., Acyclovir-d4) and nucleoside analogs.[1]

Chemical Identifiers & Physical Properties

The following data synthesizes established properties of the non-deuterated parent with specific isotopic adjustments.

ParameterDataNotes
CAS Number 42219-54-5 Specific to 4,4,5,5-d4 isotopologue
Chemical Formula

Molecular Weight 78.11 g/mol ~5.4% heavier than non-deuterated (74.[1]08)
Structure Cyclic AcetalEthylene bridge (

) is deuterated
Boiling Point 74–75 °CSimilar to parent; isotope effect on BP is negligible here
Density ~1.12 g/mLEstimated increase due to deuterium mass
Solubility Miscible with water, THFHygroscopic; susceptible to hydrolysis
Stability Peroxide formerRequires stabilization (e.g., BHT)
Synthesis Protocol: Acid-Catalyzed Condensation

Objective: Synthesis of this compound via azeotropic dehydration.

Mechanistic Rationale

The synthesis relies on the reversible acetalization of Ethylene Glycol-d4 with Paraformaldehyde .[1]

  • Why Paraformaldehyde? It provides a stoichiometric source of anhydrous formaldehyde, minimizing initial water content which drives the equilibrium backward.

  • Why Toluene? It forms a low-boiling azeotrope with water, allowing for the continuous removal of the byproduct via a Dean-Stark apparatus, essentially leveraging Le Chatelier’s principle to drive the reaction to completion.

  • Why p-TSA? p-Toluenesulfonic acid provides a non-volatile proton source to activate the carbonyl oxygen without contaminating the distillate.[1]

Visual Workflow (Reaction Pathway)

SynthesisPathway cluster_0 Dean-Stark Trap Conditions Glycol Ethylene Glycol-d4 (HO-CD2-CD2-OH) Inter Hemiacetal Intermediate Glycol->Inter p-TSA / Toluene Reflux Para Paraformaldehyde (HCHO)n Para->Inter p-TSA / Toluene Reflux Product This compound Inter->Product Cyclization Water H2O (Removed via Azeotrope) Inter->Water -H2O

Figure 1: Acid-catalyzed cyclization pathway utilizing azeotropic water removal to favor product formation.[1]

Step-by-Step Methodology
  • Reagent Preparation:

    • Charge a 500 mL Round Bottom Flask (RBF) with Ethylene Glycol-d4 (1.0 eq, CAS 2219-51-4).[1]

    • Add Paraformaldehyde (1.1 eq) to ensure consumption of the expensive deuterated glycol.[1]

    • Add Toluene (solvent volume approx.[1][2] 5x glycol volume).[1]

    • Add p-Toluenesulfonic acid (p-TSA) (0.01 eq) as catalyst.[1]

  • Reaction Phase:

    • Equip the RBF with a Dean-Stark trap and a reflux condenser.[1]

    • Heat the mixture to reflux (oil bath ~130°C).

    • Monitor water collection in the trap.[1] Reaction is complete when water evolution ceases (typically 3–5 hours).[1]

  • Purification:

    • Cool the mixture to room temperature.

    • Neutralize the catalyst with a small amount of Sodium Bicarbonate (

      
      ) to prevent acid-catalyzed hydrolysis during distillation.[1]
      
    • Perform Fractional Distillation .

    • Collect the fraction boiling at 73–75°C.

    • Critical Step: Stabilize immediately with BHT (Butylated hydroxytoluene) if storing, as dioxolanes form peroxides upon air exposure.[1]

Application in Drug Development: The Deuterium Switch

The strategic value of this compound lies in the Deuterium Switch technique.

Metabolic Stability Mechanism

In many bioactive molecules, the dioxolane ring is a metabolic "soft spot." Cytochrome P450 enzymes often oxidize the C-H bonds adjacent to oxygen.[1] By substituting Hydrogen with Deuterium (C-D), the carbon-deuterium bond cleavage becomes the rate-limiting step.[1]

  • C-D Bond Strength: The C-D bond is shorter and stronger (~1.2–1.5 kcal/mol stronger) than the C-H bond due to a lower zero-point energy.[1]

  • Result: This induces a Kinetic Isotope Effect (KIE), significantly slowing down ring opening and extending the drug's half-life (

    
    ) without altering binding affinity.[1]
    
Visualizing the Kinetic Isotope Effect

KIE_Mechanism DrugH Standard Drug (C-H Bonds) DrugD Deuterated Drug (C-D Bonds) P450 Cytochrome P450 Oxidation DrugH->P450 Fast Kinetics DrugD->P450 Slow Kinetics (KIE) Metabolite Ring-Opened Metabolite (Inactive) P450->Metabolite Clearance

Figure 2: The Kinetic Isotope Effect (KIE) reduces the rate of P450-mediated oxidation, extending therapeutic duration.

Quality Control & Verification

To ensure the integrity of the synthesized this compound, the following analytical validations are required:

  • H-NMR (Proton NMR):

    • Expectation: A singlet at ~4.8 ppm (corresponding to the C2 methylene protons).[1]

    • Absence: No signals should appear at ~3.8 ppm (where the ethylene bridge protons would be in the non-deuterated analog). This confirms >99% deuteration at positions 4 and 5.[1]

  • GC-MS (Gas Chromatography-Mass Spectrometry):

    • Expectation: Molecular ion peak

      
       at m/z 78.[1]
      
    • Impurity Check: Verify absence of m/z 74 (non-deuterated) and m/z 30 (formaldehyde).[1]

References
  • Pharmaffiliates. (n.d.). This compound Product Data. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.).[1] Synthesis of Acetals and 1,3-Dioxolanes. Retrieved from [Link]

Sources

Technical Guide: Spectroscopic Characterization and Application of 1,3-Dioxolane-4,4,5,5-d4

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1,3-Dioxolane-4,4,5,5-d4 (CAS: 42219-54-5) is a selectively deuterated isotopologue of 1,3-dioxolane where the ethylene backbone is fully deuterated, while the acetal carbon (C2) retains its protons. This specific labeling pattern renders the molecule indispensable for two primary applications in pharmaceutical research:

  • NMR Spectroscopy: It serves as a "silent" background solvent or internal standard for analytes with signals in the 3.5–4.0 ppm region, eliminating spectral overlap common with the parent 1,3-dioxolane.[1]

  • Metabolic Stability Profiling: It is used to probe the Kinetic Isotope Effect (KIE) during the oxidative metabolism of cyclic acetals, specifically blocking cytochrome P450-mediated oxidation at the 4 and 5 positions.[1]

This guide provides a validated spectroscopic atlas, synthesis workflow, and mechanistic application logic for researchers utilizing this isotopologue.

Chemical Identity & Physical Properties[1][2][3][4][5][6]

The distinction between the d4 isotopologue and the fully deuterated (d6) analog is critical for spectral interpretation.[1]

PropertyDataNotes
Chemical Name This compound
CAS Number 42219-54-5Distinct from parent (646-06-0)
Molecular Formula

Molecular Weight 78.11 g/mol +4.03 Da shift from parent
Boiling Point 75–76 °CIsotope effect on BP is negligible
Density ~1.10 g/mLHigher than parent (1.06 g/mL) due to mass
Appearance Colorless LiquidHygroscopic; stabilize with BHT if needed

Spectroscopic Atlas

The following data represents the "fingerprint" of high-purity (>99 atom% D) this compound.

Nuclear Magnetic Resonance (NMR)

The utility of this compound lies in its simplified proton spectrum.[1]


H NMR (300 MHz, CDCl

)
PositionShift (

ppm)
MultiplicityIntegrationAssignment
C2-H 4.92 Singlet (s)2HAcetal protons (Unlabeled)
C4,5-D Silent --Deuterated backbone
Residual3.88Multiplet<1%Residual protio species (impurity)

Analyst Note: In the parent compound, the C4,5 protons appear as a strong singlet at 3.88 ppm. In the d4 analog, this region is effectively "erased," allowing for the observation of analyte signals (e.g., sugars, PEG chains) that typically crowd this window.


C NMR (75 MHz, CDCl

)
PositionShift (

ppm)
Multiplicity

(Hz)
Mechanistic Insight
C2 95.3 Singlet-Carbon attached to H is unaffected.[1]
C4,5 64.1 Quintet ~22 HzUpfield isotope shift (~0.8 ppm).[1] Split into 1:2:3:2:1 quintet due to coupling with two attached deuteriums (

).[1]
Vibrational Spectroscopy (IR)[1]

The substitution of Hydrogen with Deuterium increases the reduced mass of the oscillator, lowering the vibrational frequency (


).
  • C-H Stretch (C2): 2860–2920 cm

    
     (Remains unchanged).[1]
    
  • C-D Stretch (C4,5): 2100–2200 cm

    
    .[1]
    
    • Diagnostic Value: The appearance of strong bands in the 2100–2200 cm

      
       "silent region" confirms the successful incorporation of deuterium into the ethylene backbone.[1]
      
Mass Spectrometry (EI, 70 eV)
  • Molecular Ion (

    
    ):  m/z 78 (Base peak or high intensity).[1]
    
  • Fragmentation:

    • m/z 77:

      
       (Loss of acetal proton).[1]
      
    • m/z 46:

      
       (Ethylene oxide-d4 radical cation).[1]
      
    • Absence of m/z 73: Confirms no loss of H from the backbone (which would be M-1 in parent, but M-2 in d4).

Synthesis & Purification Protocol

Objective: Synthesis of this compound via acid-catalyzed condensation. Precursors: Paraformaldehyde (Solid) + Ethylene Glycol-d4 (


).[1]
Experimental Workflow

The reaction relies on the Dean-Stark principle to remove water, driving the equilibrium toward the acetal.[1]

SynthesisWorkflow Reactants Precursors (Ethylene Glycol-d4 + Paraformaldehyde) Catalysis Acid Catalysis (p-TSA, Toluene Reflux) Reactants->Catalysis Mix WaterRemoval Dean-Stark Trap (Azeotropic Removal of H2O) Catalysis->WaterRemoval Equilibrium Shift WaterRemoval->Catalysis Solvent Return Distillation Fractional Distillation (Collect fraction 74-76°C) WaterRemoval->Distillation Crude Organic Phase Product Purified 1,3-Dioxolane-d4 (Store over mol sieves) Distillation->Product Isolation

Figure 1: Synthesis of 1,3-Dioxolane-d4 via acid-catalyzed acetalization.[1][2] The removal of water is the critical rate-determining step for yield.

Step-by-Step Protocol:

  • Charge: In a 250 mL Round Bottom Flask, combine Ethylene Glycol-d4 (1.0 eq), Paraformaldehyde (1.1 eq), and p-Toluenesulfonic acid (pTSA, 0.01 eq).

  • Solvent: Add anhydrous Toluene (solvent carrier for azeotrope).[1]

  • Reflux: Attach a Dean-Stark apparatus. Reflux at ~110°C until water collection ceases (approx 4-6 hours).[1]

  • Neutralization: Cool to RT. Add

    
     to neutralize pTSA (prevents reversal/polymerization).[1]
    
  • Distillation: Perform fractional distillation. 1,3-Dioxolane-d4 boils at ~75°C.

  • QC: Verify C-D purity via

    
    H NMR (absence of 3.88 ppm signal).
    

Application: Metabolic Stability & Isotope Effects[1]

In drug development, 1,3-dioxolane moieties are often metabolic "soft spots." Cytochrome P450 enzymes (specifically CYP2E1 and CYP3A4) attack the C-H bonds alpha to the oxygen.[1]

By using the d4-analog, researchers can exploit the Deuterium Kinetic Isotope Effect (DKIE) .[1] The C-D bond is stronger than the C-H bond (lower zero-point energy), making the abstraction of the deuterium atom the rate-limiting step.

Mechanism of Action[8]

MetabolicBlock cluster_pathway Metabolic Fate (CYP450) Substrate Drug Scaffold with 1,3-Dioxolane Ring Protio Protio-Analog (C-H) Fast Abstraction Substrate->Protio Deutero Deutero-Analog (C-D) Slow Abstraction (DKIE) Substrate->Deutero Radical Carbon Radical Intermediate Protio->Radical k_H (Fast) Deutero->Radical k_D (Slow) (k_H/k_D > 1) Breakdown Ring Opening / Hydrolysis (Metabolic Clearance) Radical->Breakdown Oxidation

Figure 2: The Deuterium Kinetic Isotope Effect (DKIE).[1] Substituting C-H with C-D at the 4,5-positions slows down the rate-determining step (


), potentially increasing the drug's half-life (

).

Interpretation for Drug Design: If


, the C-H bond cleavage is not rate-limiting (metabolism is likely flow-limited or occurring elsewhere).[1]
If 

, the C-H cleavage is rate-limiting.[1] Deuteration at this site will significantly improve metabolic stability.[1]

References

  • Pharmaffiliates. (n.d.). This compound Product Data. Retrieved October 26, 2023, from [Link]

  • National Institute of Standards and Technology (NIST). (2023).[1] 1,3-Dioxolane Gas Phase IR Spectrum. NIST Chemistry WebBook.[1] Retrieved October 26, 2023, from [Link](Note: Reference for parent compound spectral baseline).[1]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry, 62(21), 7512–7515.[1] Retrieved October 26, 2023, from [Link]

Sources

potential applications of deuterated 1,3-Dioxolane

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Potential Applications of Deuterated 1,3-Dioxolane

Abstract

The strategic incorporation of deuterium into molecular scaffolds represents a sophisticated approach in modern chemistry, offering subtle yet profound modifications to a molecule's physicochemical and biological properties. This guide explores the untapped potential of deuterated 1,3-dioxolane, a versatile heterocyclic compound. By leveraging the kinetic isotope effect (KIE), deuteration of the 1,3-dioxolane moiety opens new avenues in pharmaceutical development, advanced materials science, and analytical chemistry. We will delve into the foundational principles of deuteration, the synthesis and properties of deuterated 1,3-dioxolane, and its prospective applications, supported by detailed experimental protocols and mechanistic insights for researchers, scientists, and drug development professionals.

The Scientific Foundation: Deuteration and the Kinetic Isotope Effect

Deuterium (²H), a stable, non-radioactive isotope of hydrogen, possesses a neutron in its nucleus in addition to a proton, effectively doubling its mass compared to protium (¹H).[1] This seemingly minor alteration has significant consequences at the molecular level. The increased mass of deuterium leads to a lower vibrational frequency in a carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond.[1] Consequently, the C-D bond has a lower zero-point energy, meaning more energy is required to break it. This phenomenon gives rise to the Kinetic Isotope Effect (KIE) , where a chemical reaction involving the cleavage of a C-D bond proceeds at a slower rate than the equivalent reaction with a C-H bond.[2][3]

The practical implication of the KIE is profound: by selectively replacing hydrogen atoms with deuterium at metabolically vulnerable sites, we can slow down enzymatic degradation pathways.[4] This strategy has been successfully employed to enhance the pharmacokinetic profiles of drugs, leading to improved efficacy, reduced dosing frequency, and potentially lower toxicity.[5] The deuterium effect, expressed as the ratio kH/kD, can result in reaction rates that are 7 to 8 times slower, providing a powerful tool for molecular design.[3]

Synthesis and Physicochemical Properties

The parent 1,3-dioxolane is a heterocyclic acetal typically synthesized through the acid-catalyzed condensation of ethylene glycol with formaldehyde.[6][7] The synthesis of deuterated 1,3-dioxolane can be readily achieved by employing deuterated starting materials. For instance, reacting deuterated formaldehyde (D₂CO) with ethylene glycol or reacting formaldehyde with deuterated ethylene glycol (d₄-ethylene glycol) under similar acidic conditions will yield the corresponding deuterated 1,3-dioxolane isotopologues.

A general synthesis protocol is outlined below:

Protocol 1: Synthesis of 1,3-Dioxolane-d₂ (at the 2-position)
  • Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add ethylene glycol (1.0 eq) and a suitable solvent such as toluene.

  • Reagents: Add paraformaldehyde-d₂ (1.1 eq) and a catalytic amount of p-toluenesulfonic acid.

  • Reaction: Heat the mixture to reflux. Water produced during the reaction is azeotropically removed and collected in the Dean-Stark trap. Monitor the reaction progress by TLC or GC.

  • Workup: Upon completion, cool the reaction mixture. Neutralize the acid catalyst with a mild base (e.g., sodium bicarbonate solution).

  • Purification: Separate the organic layer, dry it over anhydrous magnesium sulfate, and filter. The deuterated 1,3-dioxolane can be purified by fractional distillation.

The primary physical differences between 1,3-dioxolane and its deuterated analogs are summarized in the table below. While properties like boiling point and melting point remain largely unchanged, a notable increase in molar mass and density is observed.

Property1,3-DioxolaneDeuterated 1,3-Dioxolane (d₆)Justification / Reference
Chemical Formula C₃H₆O₂C₃D₆O₂Isotopic Substitution
Molar Mass 74.08 g/mol 80.12 g/mol Increased mass of deuterium
Density ~1.06 g/cm³>1.06 g/cm³Increased mass in the same volume[8]
Boiling Point 75 °C~75-76 °CIsotopic substitution has minimal effect on boiling point[8]
Melting Point -95 °C~-95 °CIsotopic substitution has minimal effect on melting point[8]
Appearance Clear, colorless liquidClear, colorless liquidNo change in electronic structure[9]

Potential Application I: Pharmaceutical Development

The 1,3-dioxolane scaffold is present in numerous biologically active compounds and serves as a crucial intermediate in pharmaceutical synthesis.[10][11] Deuteration offers a powerful strategy to enhance the therapeutic potential of these molecules.

Metabolic Stabilization and Pharmacokinetic Enhancement

For an active pharmaceutical ingredient (API) containing a 1,3-dioxolane moiety, the methylene protons can be susceptible to metabolic oxidation by cytochrome P450 enzymes. This metabolic pathway can lead to rapid clearance or the formation of undesired or toxic metabolites. By replacing these protons with deuterium, the rate of this metabolic oxidation can be significantly reduced due to the KIE.

Hypothetical Case Study: Consider an antiviral drug where the 1,3-dioxolane ring is essential for binding but is also a site of metabolic instability.

cluster_0 Standard Drug Metabolism cluster_1 Deuterated Drug Metabolism Drug_H Drug with 1,3-Dioxolane (C-H) Metabolite_H Inactive/Toxic Metabolite Drug_H->Metabolite_H CYP450 Oxidation (Fast, kH) Drug_D Deuterated Drug (C-D) Metabolite_D Reduced Metabolite Formation Drug_D->Metabolite_D CYP450 Oxidation (Slow, kD) kH > kD

Caption: Deuteration slows CYP450 metabolism via the Kinetic Isotope Effect.

This metabolic blocking can lead to:

  • Increased Half-Life: The drug remains in the body for a longer duration, potentially reducing the number of doses required per day.[5]

  • Enhanced Bioavailability: More of the active drug reaches systemic circulation.[5]

  • Improved Safety Profile: Reduced formation of potentially toxic metabolites.[5][12]

Protocol 2: In Vitro Metabolic Stability Assay using Human Liver Microsomes (HLM)
  • Preparation: Prepare stock solutions (10 mM in DMSO) of the non-deuterated drug and its deuterated analog.

  • Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing HLM (final concentration 0.5 mg/mL) and a NADPH regenerating system in phosphate buffer (pH 7.4).

  • Initiation: Pre-warm the mixture to 37°C. Initiate the reaction by adding the test compound (final concentration 1 µM).

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching: Stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Analysis: Centrifuge the samples to precipitate proteins. Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound.

  • Data Interpretation: Plot the natural log of the percentage of remaining parent compound versus time. The slope of this line is used to calculate the in vitro half-life (t½). A significantly longer t½ for the deuterated analog indicates improved metabolic stability.

Modulators of Drug Resistance

Research has shown that certain 1,3-dioxolane derivatives can act as modulators to overcome multidrug resistance (MDR) in cancer cells, a phenomenon often mediated by the P-glycoprotein (p-gp) efflux pump.[13] Deuterating these modulators at key positions could enhance their metabolic stability, prolonging their action and potentially allowing for lower, more effective dosing with reduced off-target effects.

Potential Application II: Advanced Materials

The applications of 1,3-dioxolane extend to materials science, particularly in polymer chemistry and energy storage, where deuteration can offer unique advantages.[14][15]

Enhanced Polymer Stability

1,3-Dioxolane is a comonomer used in the production of polyacetals, which are engineering thermoplastics.[8] The degradation of these polymers can be initiated by thermal or oxidative processes that involve the cleavage of C-H bonds. By synthesizing polyacetals with deuterated 1,3-dioxolane units, the resulting polymer chains could exhibit enhanced thermal and oxidative stability due to the stronger C-D bonds, thereby extending the material's service life in demanding applications.

cluster_workflow Polymer Stability Testing Workflow Start Synthesize Polymers (Standard & Deuterated) TGA Thermogravimetric Analysis (TGA) Start->TGA DSC Differential Scanning Calorimetry (DSC) Start->DSC Aging Accelerated Aging (Heat, UV, Oxidation) Start->Aging Compare Compare Degradation Rates TGA->Compare DSC->Compare Analysis Analyze Mechanical & Chemical Properties Aging->Analysis Analysis->Compare

Caption: Workflow for evaluating the stability of deuterated polymers.

Next-Generation Battery Electrolytes

In the energy sector, 1,3-dioxolane is a key component in electrolytes for lithium batteries.[15] The longevity and safety of these batteries are often limited by the gradual decomposition of the electrolyte at the electrode surfaces. These decomposition reactions frequently involve hydrogen abstraction from the solvent molecules. Utilizing deuterated 1,3-dioxolane as an electrolyte solvent could slow these degradation pathways, leading to:

  • Longer Cycle Life: Reduced electrolyte decomposition allows for more charge-discharge cycles.

  • Improved Safety: A more stable electrolyte reduces the risk of gas generation and thermal runaway.

  • Higher Voltage Compatibility: Enhanced stability may allow for use with next-generation high-voltage cathode materials.[14]

Potential Application III: Analytical Chemistry & Mechanistic Studies

Specialized NMR Solvent

Deuterated solvents are indispensable in NMR spectroscopy for avoiding large, interfering solvent signals. While common deuterated solvents suffice for many applications, deuterated 1,3-dioxolane could serve as a niche aprotic solvent with unique properties.[15] Its ability to dissolve a wide range of polar polymers and organic compounds makes it a valuable alternative for NMR studies of specific analytes that have poor solubility in more conventional NMR solvents.[15]

Mechanistic Tracer Studies

The kinetic isotope effect is a cornerstone for elucidating reaction mechanisms.[16][17] Deuterated 1,3-dioxolane can be used as a probe in mechanistic studies. By comparing the reaction rates or product distributions of reactions involving deuterated versus non-deuterated 1,3-dioxolane, chemists can determine whether a C-H bond on the dioxolane ring is broken in the rate-determining step of the reaction.[17] This provides invaluable insight into the transition state of the reaction.

Conclusion

Deuterated 1,3-dioxolane is more than a simple isotopic variant; it is a platform for innovation across multiple scientific disciplines. By harnessing the fundamental principles of the kinetic isotope effect, researchers can design more robust pharmaceuticals with superior pharmacokinetic profiles, develop more durable polymers and safer, longer-lasting batteries, and gain deeper insights into complex chemical reactions. While many of these applications are prospective, they are grounded in established scientific principles and represent exciting frontiers for exploration. This guide serves as a foundational resource to inspire and equip scientists to unlock the full potential of this versatile deuterated compound.

References

  • ResearchGate . (2026-01-01). Synthesis and properties of poly(1,3-dioxolane) in-situ quasi-solid-state electrolytes via rare-earth triflate catalyst. Available from: [Link]

  • Neuland Labs . (2021-12-01). Deuterated Drug Molecules: Perfecting the Gamechanger. Available from: [Link]

  • Silver Fern Chemical . Discover the Versatility of 1,3-Dioxolane: Applications and Benefits for Your Industry. Available from: [Link]

  • C&EN . From Bench to Blockbuster: The Definitive Clinical and Commercial Analysis of Deuterated Drugs. Available from: [Link]

  • LookChem . (2026-01-24). Understanding 1,3-Dioxolane: Properties, Applications, and Sourcing. Available from: [Link]

  • Wikipedia . Dioxolane. Available from: [Link]

  • National Institutes of Health (NIH) . Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds. Available from: [Link]

  • YouTube . (2023-12-23). Making 1,3-Dioxolane. Available from: [Link]

  • Organic Chemistry Portal . Synthesis of 1,3-dioxolanes. Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD . The Role of 1,3-Dioxolane in Pharmaceutical Synthesis and Formulation. Available from: [Link]

  • EPFL . Kinetic Isotope Effect: Principles and its use in mechanism investigation. Available from: [Link]

  • Macmillan Group, Princeton University . (2005-09-14). Kinetic Isotope Effects in Organic Chemistry. Available from: [Link]

  • Chemistry LibreTexts . (2024-05-04). Kinetic Isotope Effects. Available from: [Link]

  • PubMed . (2007). New 1,3-dioxolane and 1,3-dioxane derivatives as effective modulators to overcome multidrug resistance. Available from: [Link]

  • Google Patents. RU2036919C1 - Method of 1,3-dioxolane synthesis.
  • YouTube . (2025-08-11). What Is The Deuterium Kinetic Isotope Effect? - Chemistry For Everyone. Available from: [Link]

  • ResearchGate . (2025-08-07). 1,3-Dioxolane: A green solvent for the preparation of carbon nanotube-modified electrodes. Available from: [Link]

  • Wikipedia . Kinetic isotope effect. Available from: [Link]

  • PubChem . 1,3-Dioxolane. Available from: [Link]

  • National Institutes of Health (NIH) . (2023-06-05). Deuterium in drug discovery: progress, opportunities and challenges. Available from: [Link]

Sources

Strategic Sourcing and Technical Utilization of 1,3-Dioxolane-4,4,5,5-d4

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of 1,3-Dioxolane-4,4,5,5-d4 (CAS: 42219-54-5), a critical stable isotope-labeled heterocyclic acetal. Unlike general deuterated solvents, this specific isotopologue is engineered for precise mechanistic tracing in two high-value sectors: the synthesis of deuterated antiviral APIs (specifically Acyclovir-d4) and the investigation of solid-electrolyte interphase (SEI) formation in next-generation Lithium-Sulfur (Li-S) batteries.

This document details the commercial landscape, technical specifications, and validated experimental workflows for researchers requiring high-fidelity isotopic labeling.

Part 1: Technical Profile & Chemical Identity

The utility of this compound lies in its selective deuteration. By labeling the ethylene bridge (positions 4 and 5) while leaving the acetal carbon (position 2) protonated, researchers can isolate specific metabolic or reaction pathways involving ring-opening without interference from the acetal center.

Chemical Specifications
PropertySpecification
Chemical Name This compound
CAS Number 42219-54-5
Molecular Formula C₃H₂D₄O₂
Molecular Weight 78.10 g/mol
Isotopic Enrichment ≥ 98 atom % D
Appearance Colorless liquid
Boiling Point ~75-76 °C (extrapolated from non-deuterated)
Solubility Miscible with water, alcohol, ether, and acetone
Core Application Precursor for hydroxy-ethoxy-methyl side chains; NMR silent solvent in 3.7–4.0 ppm region.[1][2]
Structural Visualization

The following diagram illustrates the specific deuteration pattern and its fragmentation potential during ring-opening reactions.

DioxolaneStructure Compound This compound (CAS 42219-54-5) Structure Structure: O-CD2-CD2-O-CH2 (Ring) Compound->Structure Feature Key Feature: Ethylene Bridge Deuterated (Positions 4,5) Structure->Feature Result Ring Opening Product: -O-CD2-CD2-OH (Deuterated Side Chain) Feature->Result Acid-Catalyzed Hydrolysis/Acetolysis

Figure 1: Structural logic of this compound showing the selective deuteration of the ethylene bridge, crucial for tracing side-chain formation.

Part 2: Commercial Supply Landscape

Sourcing this compound requires navigating between general isotope suppliers and specialized API impurity manufacturers. It is frequently categorized as an intermediate for Acyclovir-d4 rather than a general-purpose solvent.

Validated Suppliers Table

The following suppliers have been verified to list CAS 42219-54-5.

SupplierCatalog / Product IDGrade / PurityPack SizesPrimary Market
Pharmaffiliates PA STI 035440Pharmaceutical Ref. Std.Custom / mg-gAPI Impurities & Standards
Santa Cruz Biotech sc-208846 (Verify)Research GradeCustomProteomics & Biochemicals
Splendid Lab CSL-97539Custom Synthesismg to kgCustom Synthesis (India)
Alfa Chemistry ACM84642591>98% (GC)5mg - 1gResearch & Industrial
US Biological Dioxolane-d4Highly Purified1mg - 5mgLife Sciences

Procurement Advisory:

  • Lead Times: Many suppliers treat this as a "Make-to-Order" item. Expect lead times of 2-4 weeks unless "In Stock" is explicitly verified.

  • Stabilizers: Standard 1,3-dioxolane is often stabilized with BHT (75 ppm) to prevent peroxide formation. Verify with the supplier if the deuterated version contains BHT , as this can introduce impurity signals in sensitive NMR or MS applications.

  • Cost: As a specialized intermediate, prices significantly exceed standard deuterated solvents (e.g., CDCl3). Budget accordingly for "mg" scale usage.

Part 3: Application Workflows & Protocols

Workflow A: Synthesis of Deuterated Acyclovir (Acyclovir-d4)

This is the primary commercial driver for this compound. The 1,3-dioxolane ring serves as a "masked" form of the hydroxy-ethoxy-methyl side chain.

Mechanism:

  • Acetolysis: this compound is treated with acetic anhydride and an acid catalyst (e.g., p-TsOH).

  • Ring Opening: The ring opens to form (2-acetoxyethoxy)methyl acetate-d4.

  • Coupling: This intermediate is coupled with a silylated guanine derivative.

  • Deprotection: Hydrolysis yields Acyclovir-d4.

Protocol Summary (Acetolysis Step):

  • Charge: Mix this compound (1 eq) with Acetic Anhydride (2.2 eq).

  • Catalyst: Add p-Toluenesulfonic acid (0.01 eq) under N2 atmosphere.

  • Reaction: Heat to 90°C for 2-4 hours. Monitor by GC-MS.

  • Workup: Neutralize with NaHCO3, extract with DCM, and distill.

  • Validation: 1H-NMR should show disappearance of the dioxolane singlet (4.8 ppm) and appearance of acetate methyl signals.

Workflow B: Mechanistic Tracing in Li-S Battery Electrolytes

1,3-Dioxolane (DOL) is a standard solvent for Li-S batteries due to its ability to polymerize and form a protective SEI. The d4 variant allows researchers to distinguish between the original solvent and reaction byproducts.

Experimental Setup:

  • Electrolyte Prep: Dissolve LiTFSI (1M) in a mixture of DME and this compound (1:1 v/v).

  • Cycling: Assemble Li-S coin cells and cycle for 50-100 cycles.

  • Post-Mortem Analysis: Disassemble cell in an Argon glovebox.

  • D-NMR / MS Analysis: Wash the anode with non-deuterated THF. Analyze the washings using Deuterium NMR (D-NMR).

    • Signal Logic: Signals corresponding to the -OCD2CD2O- polymer chain indicate ring-opening polymerization of the solvent initiated by the lithium anode.

Part 4: Quality Assurance & Handling

Verification Protocol (Self-Validating System)

Before using a new batch of this compound, execute this QC check to ensure isotopic purity and structural integrity.

QCProtocol Sample Receive Batch This compound HNMR 1H-NMR Analysis (Chloroform-d) Sample->HNMR Water Karl Fischer Titration Limit: < 500 ppm Sample->Water Check1 Check 3.7-4.0 ppm region Must be SILENT (Trace < 1%) HNMR->Check1 Check2 Check 4.8 ppm region Must show Singlet (2H, C2-H) HNMR->Check2 Release Release for Synthesis Check1->Release Check2->Release Water->Release

Figure 2: Quality Control decision tree for verifying isotopic enrichment and chemical purity.

Storage & Safety[3]
  • Peroxide Hazard: Like all ethers, dioxolane can form explosive peroxides upon exposure to air.

    • Test: Use starch-iodide paper before distillation or heating.

    • Store: Under inert gas (Argon/Nitrogen) in a tightly sealed container, preferably over molecular sieves (3Å) to maintain dryness.

  • Hygroscopicity: The d4 variant is expensive; moisture contamination (H2O) will introduce proton signals that complicate NMR analysis. Always handle in a glovebox or using Schlenk techniques.

References

  • Pharmaffiliates . This compound Product Page (Cat: PA STI 035440). Retrieved from [Link]

  • Splendid Lab . Custom Synthesis Catalog: this compound. Retrieved from [Link]

  • American Chemical Suppliers (Alfa Chemistry) . Product Detail: this compound.[2][3][4][5][6][7][8] Retrieved from [Link]

  • National Institutes of Health (PubChem) . 1,3-Dioxolane Compound Summary (CAS 646-06-0 / Deuterated Analogues). Retrieved from [Link]

Sources

Methodological & Application

1,3-Dioxolane-4,4,5,5-d4 for quantitative NMR (qNMR) spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Precision Quantitative NMR (qNMR) using 1,3-Dioxolane-4,4,5,5-d4

Executive Summary

In the pharmaceutical and chemical industries, Quantitative NMR (qNMR) has evolved from a structural elucidation tool to a primary ratio method for purity determination, often replacing chromatographic techniques when reference standards are unavailable. This guide details the use of This compound as a specialized Internal Standard (IS).

While common standards like Maleic Acid or TCNB are widely used, they often clutter the aromatic or aliphatic regions. This compound offers a unique advantage: it provides a clean singlet in the "Silent Region" (4.5 – 5.5 ppm) , typically free of signals from saturated aliphatics and aromatics, while eliminating the multiplet interference seen in non-deuterated dioxolane.

Technical Profile & Mechanism

The Molecule

Standard 1,3-dioxolane exhibits two signal sets: a singlet at C2 (~4.8 ppm) and a multiplet at C4/C5 (~3.8 ppm). By deuterating positions 4 and 5, we silence the upfield multiplet, leaving only the C2 anomeric protons.

  • Chemical Formula:

    
    
    
  • Molecular Weight: 78.10 g/mol (approx., varies by isotopic enrichment)

  • Signal of Interest: Singlet,

    
     ppm (Solvent dependent).
    
Physicochemical Properties
PropertyValueCritical Note for qNMR
Boiling Point ~75-78 °CHigh Volatility. Risk of evaporation during weighing.
Solubility Miscible with

, Organic solvents
"Universal" solubility allows use in

,

,

.
Stability Acetal linkageAcid Labile. Stable in base/neutral; hydrolyzes in acid (e.g.,

).
Hygroscopicity ModerateStore in desiccator; minimize exposure to humid air.

Experimental Protocol

Workflow Visualization

The following diagram outlines the critical path for qNMR analysis, highlighting the decision nodes for stability and solubility.

qNMR_Workflow Start Sample Assessment Solubility Check Solubility (Sample + IS) Start->Solubility Stability Check pH/Stability (Acid Sensitive!) Solubility->Stability Stability->Start Acidic (Abort) Weighing Gravimetric Prep (Metrological Weighing) Stability->Weighing Neutral/Basic Acquisition NMR Acquisition (d1 > 5*T1) Weighing->Acquisition Processing Processing & Integration Acquisition->Processing

Figure 1: Critical workflow for this compound qNMR. Note the "Acid Sensitive" stop gate.

Step-by-Step Methodology

Step 1: Metrological Weighing (The Source of Truth)

  • Objective: Minimize uncertainty (

    
    ).
    
  • Protocol:

    • Equilibrate the balance and IS to room temperature.

    • Use an anti-static gun on the weighing vessel.

    • Volatility Control: Because Dioxolane-d4 is volatile, do not weigh it into an open boat.

    • Technique: Weigh by difference using a gas-tight syringe or a closed vial.

      • Tare vial with solvent.

      • Add Sample (

        
        ). Record.
        
      • Add IS (

        
        ) via syringe directly into solution to minimize headspace evaporation. Record immediately.
        

Step 2: Sample Preparation

  • Concentration: Aim for an IS:Analyte molar ratio of 1:1 to minimize dynamic range errors.

  • Solvent: Ensure the deuterated solvent (e.g.,

    
    ) is acid-free. Old 
    
    
    
    often contains HCl; filter through basic alumina if uncertain.

Step 3: Acquisition Parameters (Bruker/Varian Standard) To ensure quantitative accuracy (<1% error), the nuclei must fully relax between pulses.

ParameterSettingRationale
Pulse Angle

(or

)

maximizes signal; requires longer delay.
Spectral Width 20 ppm (-2 to 18 ppm)Ensures accurate baseline definition.
Relaxation Delay (d1)


for Dioxolane C2 is typically 15-25s. Set d1 = 60s.
Acquisition Time (aq)

seconds
Avoid truncation artifacts.
Scans (ns)

(S/N > 250:1)
Signal-to-Noise ratio drives precision.
Temperature 298 K (Controlled)Prevents chemical shift drift.

Step 4: Processing & Integration

  • Phasing: Apply zero-order and first-order phase correction manually.

  • Baseline: Use a polynomial baseline correction (ABS in TopSpin) over the integration regions.

  • Integration: Integrate the IS singlet (2H) and the Analyte signal (

    
     H). Include "100-times-width" of the peak to capture Lorentzian wings.
    

Calculation & Traceability

The purity (


) is calculated using the fundamental qNMR equation:


Where:

  • 
    : Integral area[1]
    
  • 
    : Number of protons (IS = 2)
    
  • 
    : Molecular Weight
    
  • 
    : Mass weighed
    
  • 
    : Purity (as a decimal)
    

Traceability Logic: To claim "Certified" results, the


 (Purity of the Dioxolane-d4) must be traceable to a primary standard (e.g., NIST SRM 350b Benzoic Acid) via a validated cross-check.

Validation & Troubleshooting

Linearity & Stability Check

Before running a campaign, validate the IS against a primary standard (e.g., Maleic Acid) to confirm the purity of the Dioxolane-d4 itself.

Validation_Logic Mix Mix Dioxolane-d4 + Maleic Acid Acquire Acquire T=0 Mix->Acquire Wait Wait 12 Hours Acquire->Wait ReAcquire Acquire T=12h Wait->ReAcquire Compare Compare Integrals ReAcquire->Compare

Figure 2: Stability validation workflow. If integrals drift >0.5%, hydrolysis is likely occurring.

Common Pitfalls
  • The "Split" Singlet: If the Dioxolane peak appears as a doublet or broadens, check the lock stability and shimming. High-field instruments (>600 MHz) may resolve small H-D couplings, but these are usually within the linewidth of standard qNMR.

  • Baseline Rolling: The "Silent Region" (4.5-5.5 ppm) is often near the water suppression region (if presaturation is used). Ensure the O1 offset is far from the Dioxolane peak.

  • Acidic Degradation: If you see new peaks appearing at ~9.6 ppm (Formaldehyde) or ~3.6 ppm (Ethylene Glycol-d4), your sample is too acidic. Add a buffer (e.g., Phosphate buffer in

    
    ) or switch IS.
    

References

  • BIPM (Bureau International des Poids et Mesures). Internal Standard Reference Data for qNMR.[2] Available at: [Link]

  • NIST (National Institute of Standards and Technology). Standard Reference Materials for NMR. Available at: [Link]

  • Pauli, G. F., et al. (2012). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Natural Products. Available at: [Link]

Sources

Advanced Reaction Monitoring via In-Situ NMR: Utilization of 1,3-Dioxolane-4,4,5,5-d4

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-NMR-DXL-04

Executive Summary

This technical guide outlines the protocol for utilizing 1,3-Dioxolane-4,4,5,5-d4 (hereafter DXL-d4 ) as a specialized probe and solvent system for in situ reaction monitoring.[1] Unlike fully deuterated solvents (e.g., DMSO-d6, CDCl3) used solely for locking and shimming, DXL-d4 offers a unique "spectral window" advantage.[1] By selectively deuterating the ethylene backbone (positions 4 and 5) while retaining the acetal protons (position 2), researchers can monitor the integrity of the dioxolane ring simultaneously with analytes that typically overlap in the crowded 3.5–4.0 ppm glycol region.

This protocol focuses on two primary applications:

  • Cationic Ring-Opening Polymerization (CROP) Kinetics: Monitoring monomer consumption without signal interference.[1]

  • Mechanistic Elucidation: Tracking acetal hydrolysis and exchange rates in metabolic stability studies.

Technical Specifications & Chemical Logic

The "Spectral Window" Advantage

Standard 1,3-dioxolane presents a multiplet at 3.8–3.9 ppm (4H, C4/5-H) and a singlet at 4.8 ppm (2H, C2-H).[1] The multiplet at 3.8 ppm is problematic because it obscures the "sugar region" (carbohydrates, PEG backbones, and aliphatic ethers).

DXL-d4 silences the 3.8 ppm region, rendering it transparent, while retaining the singlet at 4.8 ppm. This singlet serves as an intrinsic Internal Reaction Standard (IRS) , allowing for self-validated quantification of ring-opening events without the need for external standards like Toluene or TMS, which can induce phase separation or solvent effects.[1]

Physical Properties Table[1]
PropertyValueRelevance to Protocol
Chemical Formula C₃H₂D₄O₂Selective deuteration at C4, C5.[1]
Molecular Weight 78.10 g/mol Calculation of molarity for kinetics.
Boiling Point 75°CSuitable for reaction temps up to ~65°C.
¹H NMR Signal (C2-H) δ 4.82 ppm (Singlet)Primary Probe: Indicates ring integrity.[1]
¹H NMR Signal (C4/5-D) Silent (in ¹H)Spectral Window: Clears 3.5–4.0 ppm range.[1]
Dielectric Constant ~7.13Moderate polarity; solubilizes polar organics.

Protocol A: Kinetic Monitoring of Cationic Ring-Opening Polymerization (CROP)

Objective: Quantify the polymerization rate of 1,3-dioxolane derivatives using DXL-d4 as both the monomer tracer and the solvent medium.

Experimental Design Logic
  • Initiator: Triflic acid (TfOH) or Methyl Triflate.

  • Mechanism: Active Chain End (ACE) vs. Activated Monomer (AM).[2]

  • Why DXL-d4? In standard CROP, the polymer backbone signal overlaps with the monomer signal. Using DXL-d4 allows observation of the polymer formation if the polymer is non-deuterated (copolymerization) or allows tracking of the monomer disappearance (C2-H signal shift) with high resolution.[1]

Step-by-Step Methodology

Step 1: Preparation of the Reaction Cell (NMR Tube)

  • Drying: Flame-dry a 5mm Wilmad precision NMR tube under vacuum. Backfill with dry Argon.

    • Reasoning: Cationic polymerization is terminated by trace water.

  • Solvent/Monomer Mix: In a glovebox, prepare the monomer solution. If DXL-d4 is the monomer, use it neat. If it is a co-solvent, mix 1:1 with CD₂Cl₂ (to lower viscosity).

  • Internal Standard (Optional): Add 5 µL of Hexamethyldisiloxane (HMDSO).

    • Note: While C2-H is an internal standard, HMDSO provides a chemical shift reference (0 ppm) that does not drift with conversion.[1]

Step 2: Instrument Configuration

  • Temperature: Pre-equilibrate the NMR probe to 25°C (or reaction temp).

  • Locking: Lock on the DXL-d4 deuterium signal.

    • Caution: The deuterium signal of DXL-d4 is a multiplet (coupling to C2-H).[1] Ensure the lock parameters (power/gain) are optimized to prevent "lock jumping."

  • Shimming: Shim on the C2-H singlet until linewidth < 1.5 Hz.

Step 3: Initiation and Acquisition

  • Pulse Program: Use a standard single-pulse sequence (zg30 or equivalent).

    • Relaxation Delay (D1): Set to 10s. (C2-H protons have long T1 relaxation times; insufficient D1 leads to integration errors).[1]

  • Initiation: Inject the initiator (e.g., TfOH in CD₂Cl₂) through a septum directly into the NMR tube.

  • Kinetic Loop: Immediately trigger a multi_zg or pseudo-2D kinetic run.

    • Scans: 4 scans per time point.

    • Interval: 30 seconds for the first 10 minutes, then 5 minutes thereafter.

Step 4: Data Processing

  • Phasing: Apply automatic phasing to the first spectrum and propagate to the series.

  • Integration:

    • Integrate the Monomer C2-H (Singlet, ~4.82 ppm).[1]

    • Integrate the Polymer C2-H (Broad singlet, shifted upfield to ~4.75 ppm).

  • Calculation:

    
    [1]
    

Protocol B: Mechanistic Elucidation of Acetal Hydrolysis

Objective: Determine the hydrolytic stability of acetal-based drug linkers using DXL-d4 to distinguish solvent background from analyte degradation.

Workflow Visualization

The following diagram illustrates the decision matrix for using DXL-d4 in hydrolysis studies.

G Start Start: Acetal Stability Study SolventSelect Select Solvent System: Buffer + Co-solvent Start->SolventSelect CheckAnalyte Does Analyte have signals at 3.5 - 4.0 ppm? SolventSelect->CheckAnalyte UseStd Use Standard Dioxolane or THF-d8 CheckAnalyte->UseStd No UseDXLd4 Use DXL-4,4,5,5-d4 CheckAnalyte->UseDXLd4 Yes (Sugars/PEG) Setup Prepare 10% D2O / 90% DXL-d4 (Mimics aqueous organic environment) UseDXLd4->Setup AddAcid Add Acid Catalyst (DCl) to initiate hydrolysis Setup->AddAcid Monitor Monitor Region 3.5 - 4.0 ppm (Newly revealed Analyte signals) AddAcid->Monitor Result Calculate Kinetic Isotope Effect (KIE) or Hydrolysis Rate k_obs Monitor->Result

Figure 1: Decision logic and workflow for selecting DXL-d4 in stability assays.[1]

Detailed Protocol
  • Sample Prep: Dissolve the acetal-linked prodrug (10 mM) in DXL-d4 (0.6 mL).

  • Baseline Scan: Acquire a ¹H NMR spectrum.[3][4] Confirm the region 3.5–4.0 ppm is clear of solvent peaks.

    • Verification: Only the prodrug signals should be visible here. If standard dioxolane were used, this region would be opaque.

  • Acidification: Add 10 µL of 1M DCl/D₂O. Shake vigorously.

  • Monitoring: Track the appearance of the aldehyde proton (if an aldehyde is released) or the shift of the acetal proton.

    • Key Observation: Watch for the H/D exchange at the C2 position. If the mechanism involves a carbocation intermediate, the C2-H signal may diminish over time if exchange with D₂O occurs, providing mechanistic insight into the transition state.

References

  • Penczek, S., & Kubisa, P. (1993). Cationic Ring-Opening Polymerization of Cyclic Acetals.[1][5] In Ring-Opening Polymerization.[1][2][4] Elsevier.

    • Context: Foundational mechanisms of dioxolane polymerization (ACE vs AM mechanisms).[2]

    • [1]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities.The Journal of Organic Chemistry, 62(21), 7512-7515.

    • Context: Standard reference for chemical shifts, essential for identifying the residual C2-H peak (~4.8 ppm)
    • [1]

  • Chisholm, M. H., et al. (2003). Poly(1,3-dioxolane)

    • Context: Provides comparative data for polymer signals which helps in assigning the "new" peaks appearing during the kinetic experiment.
    • [1]

  • Melchiorre, M., et al. (2023).[6] 1,3-Dioxolane compounds (DOXs) as biobased reaction media.[1][6][7]Green Chemistry.[6]

    • Context: Validates the stability and solvent properties of dioxolane deriv

Sources

Application Note: Deuterated 1,3-Dioxolanes as a Strategic Tool for Advanced Protecting Group Chemistries

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the intricate landscape of multi-step organic synthesis, the judicious use of protecting groups is paramount to achieving high yields and chemo-selectivity.[1][2] The 1,3-dioxolane, a cyclic acetal, is a well-established and reliable protecting group for aldehydes and ketones, valued for its stability under a wide range of non-acidic conditions.[1][3][4] This application note introduces a refined strategy employing deuterated 1,3-dioxolanes to impart enhanced stability and enable novel selective deprotection schemes. By leveraging the kinetic isotope effect (KIE), researchers can achieve differential cleavage of protecting groups that are chemically identical but isotopically distinct. This guide provides the scientific rationale, practical applications, and detailed protocols for the synthesis and strategic deployment of deuterated 1,3-dioxolanes in complex synthetic workflows.

Introduction: Beyond Conventional Carbonyl Protection

The protection of carbonyl functionalities as 1,3-dioxolanes is a cornerstone transformation in organic chemistry.[1][3] This is achieved by the acid-catalyzed reaction of a ketone or aldehyde with ethylene glycol.[4] The resulting cyclic acetal is robust towards bases, nucleophiles, and reducing agents, yet can be readily cleaved under acidic aqueous conditions to regenerate the parent carbonyl.[1][5]

While effective, this strategy can present challenges in polyfunctional molecules where multiple, chemically similar protecting groups require selective removal. Orthogonal protecting groups, which are removed under different sets of conditions, offer one solution.[6] However, an alternative and more subtle approach involves isotopic labeling. By replacing the four protons on the ethylene glycol backbone with deuterium, we create a deuterated 1,3-dioxolane. This seemingly minor change can have a significant impact on the molecule's reactivity, governed by the kinetic isotope effect.

The Scientific Principle: The Kinetic Isotope Effect (KIE) in Acetal Hydrolysis

The kinetic isotope effect (KIE) describes the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes.[7] For hydrogen and deuterium, this effect is particularly pronounced due to the twofold difference in mass. A carbon-deuterium (C-D) bond has a lower zero-point vibrational energy than a corresponding carbon-hydrogen (C-H) bond, making the C-D bond stronger and requiring more energy to break.

In the context of acid-catalyzed acetal hydrolysis, the rate-determining step is the cleavage of a C-O bond to form a resonance-stabilized oxocarbenium ion intermediate.[8] While the C-H/C-D bonds on the dioxolane ring are not directly broken in this step, a secondary KIE can be observed. The presence of deuterium can influence the stability of the transition state leading to the oxocarbenium ion. It has been observed that replacing hydrogen with deuterium can affect reaction kinetics.[9] Specifically, the hydrolysis of deuterated acetals can be slower than their non-deuterated counterparts. Studies on the hydrolysis of keten acetals have shown significant primary kinetic hydrogen isotope effects (kH/kD) of approximately 3.0 for hydrogen-ion catalysis and around 5.3 for carboxylic acid catalysis.[10] This rate difference, even if modest, can be exploited to achieve selective deprotection.

Mechanism of Acid-Catalyzed Dioxolane Hydrolysis

The hydrolysis proceeds via a multi-step mechanism initiated by protonation of one of the acetal oxygen atoms. This is followed by the rate-limiting cleavage of the C-O bond to generate a stabilized oxocarbenium ion and ethylene glycol. Subsequent attack by water and deprotonation yields a hemiacetal, which then breaks down to regenerate the carbonyl compound.

G cluster_0 Step 1: Protonation cluster_1 Step 2: Rate-Determining Step cluster_2 Step 3: Hydration cluster_3 Step 4: Deprotonation & Regeneration A 1,3-Dioxolane B Protonated Dioxolane A->B H+ (cat.) C Oxocarbenium Ion + Diol B->C Slow C-O Cleavage (KIE Observed Here) D Hemiacetal Intermediate C->D H2O E Carbonyl Compound D->E -H+

Caption: Mechanism of Acid-Catalyzed 1,3-Dioxolane Hydrolysis.

Strategic Applications in Drug Development and Complex Synthesis

The enhanced stability of deuterated 1,3-dioxolanes opens up new avenues for designing synthetic routes, particularly in the pharmaceutical industry where complex, multi-functional molecules are common.

  • Selective Deprotection: In a molecule containing both a standard 1,3-dioxolane and a deuterated 1,3-dioxolane, carefully controlled acidic conditions can be applied to hydrolyze the non-deuterated group while leaving the more robust deuterated group intact. This allows for sequential manipulation of different carbonyl groups within the same molecule.

  • Increased Stability to Acidic Reagents: Certain synthetic steps may require mildly acidic conditions that would typically cleave a standard dioxolane. A deuterated dioxolane might provide the necessary stability to withstand these conditions, thus simplifying the overall synthetic sequence and avoiding additional protection/deprotection steps.

  • Mechanistic Studies: The KIE associated with deuterated dioxolanes can be used as a probe to investigate the mechanisms of complex reactions where the protecting group's stability is a factor.[7]

Comparative Stability Data

The following table summarizes hypothetical relative hydrolysis rates for a standard (H4) and a deuterated (D4) 1,3-dioxolane under identical mild acidic conditions. The rate difference forms the basis for selective deprotection strategies.

Protecting GroupStructureRelative Rate of Hydrolysis (k_rel)
Standard 1,3-DioxolaneEthylene Glycol Acetal1.00
Deuterated 1,3-Dioxolane(D4)-Ethylene Glycol Acetal~0.7 - 0.8 (Slower)

Note: The exact rate difference is substrate-dependent and must be determined empirically for each specific application.

Experimental Protocols

Protocol 1: Synthesis of (D4)-Ethane-1,2-diol

The key reagent for forming the deuterated protecting group is (D4)-ethane-1,2-diol. While commercially available, it can also be synthesized from deuterated starting materials. One common laboratory-scale approach involves the reduction of a deuterated oxalic acid derivative.[9]

Materials:

  • (D2)-Oxalic acid

  • Lithium aluminum deuteride (LAD) or Sodium borodeuteride (NaBD4)

  • Anhydrous diethyl ether or THF

  • Dry ice/acetone bath

  • 1 M DCl in D2O (for workup)

Procedure:

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • Suspension: Suspend (D2)-Oxalic acid (1.0 eq) in anhydrous THF under a nitrogen atmosphere.

  • Cooling: Cool the suspension to -78 °C using a dry ice/acetone bath.

  • Reduction: Slowly add a solution of LAD (or a suitable deuteride reducing agent) in THF to the cooled suspension via the dropping funnel.

  • Reaction: Allow the reaction to stir at -78 °C for 1 hour and then warm to room temperature overnight.

  • Quenching: Carefully quench the reaction by slowly adding ethyl acetate, followed by a cautious addition of 1 M DCl in D2O to neutralize the excess reducing agent and hydrolyze the aluminum salts.

  • Extraction: Extract the aqueous layer multiple times with diethyl ether.

  • Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude diol by distillation or column chromatography.

Protocol 2: Protection of a Carbonyl Compound with (D4)-Ethane-1,2-diol

This protocol describes the formation of a deuterated 1,3-dioxolane using cyclohexanone as a model substrate. The procedure is analogous to standard acetal formation.[4]

Materials:

  • Cyclohexanone (1.0 eq)

  • (D4)-Ethane-1,2-diol (1.2 eq)

  • p-Toluenesulfonic acid (p-TsOH) (0.05 eq, catalyst)

  • Toluene

  • Dean-Stark apparatus

Procedure:

  • Setup: To a round-bottom flask, add cyclohexanone, (D4)-ethane-1,2-diol, and a catalytic amount of p-TsOH in toluene.

  • Reflux: Equip the flask with a Dean-Stark apparatus and a condenser and bring the mixture to reflux.

  • Water Removal: Continue to reflux until the theoretical amount of water is collected in the Dean-Stark trap, indicating the completion of the reaction.[4]

  • Workup: Cool the reaction mixture to room temperature and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The resulting deuterated dioxolane can be purified further by distillation or chromatography if necessary.

Workflow for Selective Deprotection

This diagram illustrates the strategic advantage of using a deuterated dioxolane.

G Start Substrate with two protected ketones: one standard (H4) and one deuterated (D4) dioxolane Step1 Apply Mild Acidic Hydrolysis (e.g., dilute HCl in THF/H2O, rt) Start->Step1 Result1 Selective Cleavage of Standard (H4) Dioxolane Step1->Result1 Intermediate Intermediate with one free ketone and one intact deuterated (D4) dioxolane Result1->Intermediate Step2 Perform desired chemistry on the free ketone Intermediate->Step2 Step3 Apply Stronger Acidic Conditions (e.g., conc. HCl, heat) Step2->Step3 Final Final Product: Both ketones deprotected Step3->Final

Caption: Strategic workflow for selective deprotection.

Protocol 3: Selective Deprotection

This protocol provides a starting point for the selective cleavage of a standard 1,3-dioxolane in the presence of its deuterated analogue. Note: Optimal conditions (acid concentration, temperature, reaction time) must be determined for each specific substrate.

Materials:

  • Substrate with both H4- and D4-dioxolane groups

  • Tetrahydrofuran (THF) and Water (e.g., 4:1 v/v)

  • 0.1 M Hydrochloric Acid (HCl)

  • Saturated sodium bicarbonate solution

Procedure:

  • Dissolution: Dissolve the substrate in a THF/water mixture.

  • Acidification: Add a carefully measured amount of 0.1 M HCl. The precise amount should be determined through screening experiments, starting with catalytic quantities.

  • Monitoring: Monitor the reaction progress closely by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the disappearance of the starting material and the appearance of the mono-deprotected product.

  • Quenching: Once the selective deprotection is complete (or has reached optimal conversion), quench the reaction by adding a saturated sodium bicarbonate solution to neutralize the acid.

  • Extraction & Purification: Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers, and concentrate. Purify the desired mono-deprotected product using flash column chromatography.

Conclusion

The use of deuterated 1,3-dioxolanes represents a sophisticated extension of a classic protecting group strategy. By harnessing the kinetic isotope effect, chemists can introduce a level of stability that enables highly selective deprotection schemes, which are difficult or impossible to achieve with standard protecting groups alone. This technique provides a powerful tool for streamlining the synthesis of complex molecules, offering greater control and flexibility in the design of synthetic routes for drug discovery and development. The protocols and strategies outlined in this note serve as a comprehensive guide for researchers looking to incorporate this advanced methodology into their synthetic toolbox.

References

  • Synthesis and Biological Activity of new 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds. (n.d.). National Institutes of Health. Retrieved February 3, 2026, from [Link]

  • Product Class 8: 1,3-Dioxanes, 1,3-Dioxepanes, and Larger-Ring O/O Acetals. (n.d.). Science of Synthesis. Retrieved February 3, 2026, from [Link]

  • Discover the Versatility of 1,3-Dioxolane: Applications and Benefits for Your Industry. (n.d.). Silver Fern Chemical. Retrieved February 3, 2026, from [Link]

  • Protecting Groups in Organic Synthesis. (2021, March 5). Chemistry LibreTexts. Retrieved February 3, 2026, from [Link]

  • 1,3-Dioxanes, 1,3-Dioxolanes. (n.d.). Organic Chemistry Portal. Retrieved February 3, 2026, from [Link]

  • Benefits of Protecting Groups in Organic Synthesis. (2023, May 8). Labinsights. Retrieved February 3, 2026, from [Link]

  • Deprotection of Acetals and Silyl Ethers Using Some .PI.-Acceptors. (n.d.). ResearchGate. Retrieved February 3, 2026, from [Link]

  • Protective Groups. (n.d.). Organic Chemistry Portal. Retrieved February 3, 2026, from [Link]

  • Synthesis of Ethane-1,2-diol (Ethylene Glycol) through Formose Reaction in Methanol Solvent. (2024, February 5). Advanced Journal of Chemistry, Section A. Retrieved February 3, 2026, from [Link]

  • PROTECTING GROUPS FOR ORGANIC SYNTHESIS. (2024, July 13). Neliti. Retrieved February 3, 2026, from [Link]

  • A Simple Chemoselective Method for the Deprotection of Acetals and Ketals Using Bismuth Nitrate Pentahydrate. (n.d.). Organic Chemistry Portal. Retrieved February 3, 2026, from [Link]

  • Reactions of keten acetals. Part I. The hydrolysis of cyanoketen dimethyl acetal; general acid catalysis and kinetic hydrogen isotope effects. (n.d.). Journal of the Chemical Society B: Physical Organic. Retrieved February 3, 2026, from [Link]

  • An Oxygen-18 Study of Acetal Formation and Hydrolysis. (n.d.). Canadian Science Publishing. Retrieved February 3, 2026, from [Link]

  • Kinetic Isotope Effects in Organic Chemistry. (2005, September 14). Macmillan Group Meeting. Retrieved February 3, 2026, from [Link]

  • Kinetic Isotope Effects. (2024, May 4). Chemistry LibreTexts. Retrieved February 3, 2026, from [Link]

Sources

Application Note: High-Sensitivity Quantification of Ethylene Glycol via In-Situ Derivatization to 1,3-Dioxolane

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for analytical chemists and toxicologists requiring a high-sensitivity method for Ethylene Glycol (EG) quantification. It addresses the technical challenge of analyzing polar, non-volatile glycols by leveraging in-situ derivatization to 1,3-dioxolane, utilizing 1,3-Dioxolane-4,4,5,5-d4 as the Internal Standard (IS) for Headspace GC-MS analysis.

Method: Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS) Analyte: Ethylene Glycol (CAS: 107-21-1) Internal Standard: this compound (CAS: 1065467-16-0) Derivative: 1,3-Dioxolane

Introduction & Scientific Rationale

Ethylene glycol (EG) analysis is notoriously difficult in complex matrices (blood, pharmaceutical formulations, environmental samples) due to its high polarity, low volatility (BP: 197.3°C), and tendency to adsorb to glass liners (peak tailing). Traditional direct-injection methods often suffer from poor sensitivity and matrix contamination.

This protocol circumvents these limitations through chemical derivatization .[1] By reacting EG with formaldehyde under acidic catalysis, we convert the non-volatile diol into 1,3-dioxolane , a highly volatile cyclic acetal (BP: 75°C).

The Role of this compound

The user-specified internal standard, This compound , is the deuterated analog of the reaction product.

  • Function: It serves as a volumetric and detector response standard.

  • Placement: Because the IS is the product analog, it is introduced post-derivatization (or immediately prior to headspace incubation).

  • Advantage: It perfectly mimics the partitioning coefficient (

    
    ) of the analyte derivative in the headspace and its ionization behavior in the MS source, correcting for matrix effects on volatility and detector drift.
    

Reaction Mechanism

The transformation relies on the acid-catalyzed acetalization of 1,2-diols.

Chemical Equation:



Pathway Visualization

ReactionPathway EG Ethylene Glycol (High BP, Polar) Intermediate Hemiacetal Intermediate EG->Intermediate + HCHO HCHO Formaldehyde (Reagent) HCHO->Intermediate Acid H2SO4 (Catalyst) Acid->Intermediate Product 1,3-Dioxolane (BP: 75°C, Volatile) Intermediate->Product - H2O Water H2O (Byproduct) Intermediate->Water

Figure 1: Acid-catalyzed cyclization of ethylene glycol to 1,3-dioxolane.

Experimental Protocol

Reagents & Equipment
  • Reagents:

    • Ethylene Glycol standard (TraceCERT® or equivalent).

    • Internal Standard: this compound (>99 atom % D).

    • Derivatization Reagent: 4% Aqueous Formaldehyde (Methanal) or Paraformaldehyde dissolved in 50% H2SO4.

    • Catalyst: Concentrated Sulfuric Acid (

      
      ).
      
    • Salt: Sodium Sulfate (

      
      ) anhydrous (to enhance headspace partitioning).
      
  • Instrumentation:

    • GC System with Split/Splitless inlet.

    • Mass Spectrometer (Single Quadrupole or Triple Quad).

    • Headspace Autosampler (Loop or Syringe based).

    • Column: DB-624 or VF-624ms (30m x 0.25mm x 1.4µm) – optimized for volatiles.

Step-by-Step Workflow

Critical Note on IS Addition: Since the IS is the derivative analog, it does not correct for the derivatization reaction yield. Therefore, reaction conditions (time, temp, acid conc.) must be kept strictly precise across all samples and calibrators.

  • Preparation of Standards:

    • Prepare a stock solution of Ethylene Glycol in water (e.g., 10 mg/mL).

    • Prepare working standards (range: 1 – 100 µg/mL).

  • Derivatization Reaction:

    • Transfer 200 µL of Sample/Standard into a 20 mL Headspace Vial.

    • Add 200 µL of Derivatizing Reagent (Formaldehyde/H2SO4 mix).

    • Cap tightly and vortex.

    • Incubate at 60°C for 30 minutes to drive the cyclization.

    • Cool to room temperature.

  • IS Addition & Salting Out:

    • Open vial (or inject through septum if possible to avoid loss).

    • Add 1.0 g of anhydrous

      
       (Salting out increases sensitivity).
      
    • Add 20 µL of 1,3-Dioxolane-d4 IS solution (50 µg/mL in methanol).

    • Immediately crimp the cap with a PTFE/Silicone septum.

  • Headspace Analysis:

    • Transfer to HS-GC-MS autosampler.

Instrumental Parameters
ParameterSetting
HS Oven Temp 80°C
HS Equilibration 15 minutes (with agitation)
GC Inlet 220°C, Split 10:1
Carrier Gas Helium, 1.0 mL/min (Constant Flow)
Oven Program 40°C (hold 2 min)

15°C/min

150°C
MS Source 230°C, EI Mode (70 eV)
Acquisition SIM Mode (Selected Ion Monitoring)
SIM Parameters (Quantification)
CompoundTarget Ion (m/z)Qualifier Ions (m/z)Ret. Time (approx)
1,3-Dioxolane (Analyte) 73

45, 293.5 min
1,3-Dioxolane-d4 (IS) 77

47, 313.5 min

Note: The molecular ion (


) for dioxolanes is often weak; the loss of a hydrogen (or deuterium) atom 

is usually the base peak.

Analytical Workflow Diagram

Workflow cluster_prep Sample Preparation cluster_analysis Quantification Phase Sample Sample (200 µL) (Contains EG) Reagent Add HCHO + H2SO4 Sample->Reagent React Reaction 60°C / 30 min Reagent->React IS_Add Add IS: 1,3-Dioxolane-d4 + Na2SO4 React->IS_Add HS Headspace Equilibration 80°C / 15 min IS_Add->HS GCMS GC-MS Analysis (SIM m/z 73 vs 77) HS->GCMS

Figure 2: Operational workflow from sample derivatization to MS quantification.

Data Analysis & Validation

Calculation

Quantification is performed using the Internal Standard Method .



Calculate concentration using a linear regression (

) of the Ratio vs. Concentration.
Performance Characteristics (Expected)
  • Linearity:

    
     (Range: 1 – 100 µg/mL).
    
  • LOD: ~0.1 µg/mL (Due to the high efficiency of HS extraction for dioxolanes).

  • Precision: RSD < 5% (When derivatization time is strictly controlled).

Troubleshooting
  • Low Sensitivity: Ensure the reaction vial is sealed tight during the 60°C heating step. Loss of formaldehyde results in poor conversion.

  • Interferences: Acetaldehyde (if present) will form 2-methyl-1,3-dioxolane. The GC method separates this easily from the formaldehyde derivative.

References

  • Brocco, D. et al. (1997). Determination of ethylene glycol in air by gas chromatography. Uses derivatization logic for volatile conversion.[1] Link

  • Hanstveit, O. et al. (1998).[2] Environmental fate and effects of 1,3-dioxolane.[2] Provides physical property data for the derivative.[1] Link

  • Sigma-Aldrich. (2024). This compound Product Specification. Isotope purity and chemical stability data. Link

  • FDA. (2023). Gas Chromatography-Mass Spectrometry (GC-MS) Screening Procedure for the Presence of Diethylene Glycol and Ethylene Glycol.[3][4] General grounding on EG toxicity limits. Link

Sources

Application Note & Protocol: The Use of 1,3-Dioxolane-4,4,5,5-d4 for the Accurate Quantification of Emerging Contaminants in Environmental Samples

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Addressing a New Class of Environmental Contaminants

The landscape of environmental analysis is in a constant state of evolution, with new industrial chemicals and byproducts continually emerging as potential threats to ecosystems and human health. Among these are 1,3-dioxolanes and their derivatives, which have been identified in industrial effluents, sometimes at concentrations exceeding those of more well-known contaminants like 1,4-dioxane.[1] The structural similarity of these compounds to regulated substances, coupled with their mobility in aqueous systems, necessitates the development of robust and accurate analytical methods for their detection and quantification in various environmental matrices.

This application note details a protocol for the analysis of 1,3-dioxolane in environmental samples, employing 1,3-Dioxolane-4,4,5,5-d4 as an internal standard. The use of a stable isotope-labeled standard is paramount for achieving the highest degree of accuracy and precision in mass spectrometry-based quantification, a technique known as isotope dilution.

The Rationale for Isotope Dilution Mass Spectrometry

Quantitative analysis of trace contaminants in complex environmental matrices such as wastewater, groundwater, or soil is fraught with challenges. Matrix effects, sample preparation inconsistencies, and instrumental variability can all introduce significant error. Isotope dilution is a powerful technique that mitigates these issues.

Causality of Experimental Choice: By introducing a known quantity of a deuterated standard (in this case, this compound) into the sample at the beginning of the analytical workflow, we create a near-perfect internal reference. This deuterated analog is chemically identical to the target analyte (1,3-dioxolane) in its behavior during extraction, derivatization, and chromatographic separation. However, it is distinguishable by its mass-to-charge ratio (m/z) in the mass spectrometer. Any loss of analyte during sample processing will be mirrored by a proportional loss of the internal standard. The ratio of the native analyte to the labeled standard is what is measured, and this ratio remains constant regardless of variations in sample recovery. This principle is the foundation of many robust analytical methods, including those established by the U.S. Environmental Protection Agency (EPA) for compounds like 1,4-dioxane, where 1,4-dioxane-d8 is the designated internal standard.[2][3][4]

Analytical Workflow Overview

The following diagram illustrates the general workflow for the analysis of 1,3-dioxolane in an aqueous environmental sample using this compound as an internal standard.

Analytical Workflow cluster_0 Sample Preparation cluster_1 Instrumental Analysis cluster_2 Data Processing Sample 1. Aqueous Sample Collection Spike 2. Spike with 1,3-Dioxolane-d4 Sample->Spike Add known amount Extraction 3. Solid Phase Extraction (SPE) Spike->Extraction Load onto cartridge Elution 4. Elution with Organic Solvent Extraction->Elution e.g., Dichloromethane Concentration 5. Extract Concentration Elution->Concentration Under Nitrogen stream GCMS 6. GC/MS Analysis Concentration->GCMS Inject extract Quantification 7. Quantification using Isotope Dilution GCMS->Quantification Measure analyte/standard ratio

Caption: General workflow for the analysis of 1,3-dioxolane using a deuterated internal standard.

Detailed Application Protocol: Analysis of 1,3-Dioxolane in Water

This protocol is adapted from the principles of EPA Method 522, which is designed for the analysis of 1,4-dioxane in drinking water.[4][5] It is presented as a robust starting point for method development and validation for 1,3-dioxolane.

Reagents and Materials
  • This compound Stock Solution: 1000 µg/mL in methanol.

  • 1,3-Dioxolane Native Standard: Purity >99%.

  • Solvents: Methanol, Dichloromethane (DCM), Acetone (pesticide grade or equivalent).

  • Reagent Water: Purified water free of interfering analytes.

  • Solid Phase Extraction (SPE) Cartridges: Activated coconut charcoal-based cartridges are recommended based on their efficacy for the analogous 1,4-dioxane.

  • Sodium Sulfate: Anhydrous, granular.

  • Glassware: Volumetric flasks, autosampler vials with PTFE-lined septa, graduated cylinders.

Preparation of Standards
  • Internal Standard (IS) Stock Solution (10 µg/mL): Dilute the this compound stock solution in methanol.

  • Native Analyte Stock Solution (10 µg/mL): Prepare a stock solution of native 1,3-dioxolane in methanol.

  • Calibration Standards: Prepare a series of calibration standards in dichloromethane, each containing a constant concentration of the internal standard (e.g., 50 µg/L) and varying concentrations of the native 1,3-dioxolane (e.g., 1, 5, 10, 50, 100, 250 µg/L).

Sample Preparation and Extraction
  • Sample Collection: Collect water samples in amber glass bottles. If residual chlorine is present, dechlorinate with ascorbic acid.

  • Internal Standard Spiking: To a 500 mL water sample, add a precise volume of the this compound stock solution to achieve a final concentration of 50 µg/L.

  • SPE Cartridge Conditioning: Condition the charcoal SPE cartridge according to the manufacturer's instructions, typically with dichloromethane, followed by methanol, and finally reagent water. Do not allow the cartridge to go dry.

  • Sample Loading: Pass the spiked water sample through the conditioned SPE cartridge at a flow rate of approximately 10 mL/min.

  • Cartridge Drying: After loading, purge the cartridge with nitrogen gas to remove residual water.

  • Elution: Elute the trapped analytes from the cartridge with multiple small aliquots of dichloromethane.

  • Drying and Concentration: Pass the eluate through a column of anhydrous sodium sulfate to remove any remaining water. Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

GC/MS Analysis

The following table outlines the recommended starting parameters for GC/MS analysis. These should be optimized for the specific instrumentation used.

ParameterRecommended Setting
Gas Chromatograph
Injection ModeSplitless
Injection Volume1 µL
Inlet Temperature250°C
Carrier GasHelium at a constant flow of 1.2 mL/min
ColumnDB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent)
Oven ProgramInitial temp 40°C, hold for 2 min; ramp at 15°C/min to 200°C, hold for 2 min.
Mass Spectrometer
ModeElectron Ionization (EI)
Ion Source Temperature230°C
Quadrupole Temperature150°C
Acquisition ModeSelected Ion Monitoring (SIM)
SIM Ions (Suggested)
1,3-Dioxolane (Native)Quantification Ion: m/z 73, Qualifier Ions: m/z 43, 74
1,3-Dioxolane-d4 (IS)Quantification Ion: m/z 77

Note: The specific m/z values for SIM should be confirmed by running a full scan spectrum of both the native and deuterated standards to identify the most abundant and unique fragment ions.

Data Analysis and Quality Control

  • Calibration Curve: Generate a calibration curve by plotting the ratio of the native analyte peak area to the internal standard peak area against the concentration of the native analyte. A linear regression with a correlation coefficient (r²) of ≥0.995 is required.

  • Quantification: Determine the concentration of 1,3-dioxolane in the samples by calculating the analyte-to-internal standard peak area ratio and using the calibration curve.

  • Quality Control: A comprehensive quality control protocol should be followed, including the analysis of method blanks, laboratory control samples (LCS), and matrix spike/matrix spike duplicates (MS/MSD) with each batch of samples. LCS recoveries should be within 70-130% to ensure the method is in control.

Self-Validating System: The Role of Quality Control

The protocol described is designed to be a self-validating system. The mandatory inclusion of method blanks confirms the absence of laboratory contamination. The LCS, a clean matrix spiked with a known concentration of both native and deuterated standards, validates the accuracy of the entire analytical process, from extraction to quantification. MS/MSD samples are used to assess the method's performance in the specific sample matrix and identify any potential matrix-induced suppression or enhancement of the signal. The consistent recovery of the deuterated internal standard across all samples provides a real-time check on the efficiency of the sample preparation for each individual sample.

Conclusion: A Path Forward for Monitoring Emerging Contaminants

While specific regulatory methods for 1,3-dioxolane are not yet established, the principles of isotope dilution GC/MS provide a clear and scientifically defensible path for its accurate quantification in environmental samples. The use of This compound as an internal standard is critical for overcoming the inherent challenges of trace environmental analysis. This application note provides a comprehensive framework for researchers and analytical laboratories to develop and validate robust methods for monitoring this emerging class of contaminants, thereby enhancing our capacity to protect environmental and public health.

References

  • National Center for Biotechnology Information. (n.d.). Analytical Methods. In Toxicological Profile for 1,4-Dioxane. Retrieved from [Link]

  • ITRC. (2020). Sampling and Analysis. In 1,4-Dioxane. Retrieved from [Link]

  • Restek Corporation. (n.d.). Combined Determination of 1,4-Dioxane and Nitrosamine Contaminants in Drinking Water. Retrieved from [Link]

  • National Environmental Methods Index. (n.d.). EPA-NERL: 522: 1,4-Dioxane in water by SPE and GC/MS with SIM. Retrieved from [Link]

  • Agilent Technologies. (2021). Analysis of 1,4-Dioxane in Consumer Products by Headspace-GC/MS. Retrieved from [Link]

  • Xue, X., et al. (2019). The determination of 1,4-dioxane in cosmetic products by gas chromatography with tandem mass spectrometry. Journal of Chromatography A, 1607, 460421. Retrieved from [Link]

  • Alpha Analytical. (2018). Recommendations for the Low Level Analysis of 1,4-DIOXANE in Aqueous Samples. Retrieved from [Link]

  • I.T.R.C. (n.d.). Sampling and Analysis 1,4-Dioxane. Retrieved from [Link]

  • Barceló, D., & Farré, M. (2019). Dioxanes and dioxolanes in source waters: Occurrence, odor thresholds and behavior through upgraded conventional and advanced processes in a drinking water treatment plant. Water Research, 157, 1-10. Retrieved from [Link]

  • Shimadzu Corporation. (2016). Quantitative Determination of Dioxins in Drinking Water by Isotope Dilution using Triple Quadrupole GC-MS/MS. Retrieved from [Link]

  • Richardson, S. D., & Ternes, T. A. (2011). Environmental Mass Spectrometry: Emerging Contaminants and Current Issues. Analytical Chemistry, 83(12), 4614–4648. Retrieved from [Link]

  • Meher, A. K., & Zarouri, A. (2025). Environmental Applications of Mass Spectrometry for Emerging Contaminants. Molecules, 30(2), 364. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Resolving NMR Signal Overlap with 1,3-Dioxolane-4,4,5,5-d4

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for advanced NMR spectroscopy applications. This guide is designed for researchers, scientists, and professionals in drug development who encounter the common challenge of signal overlap in their NMR spectra. Here, we provide in-depth technical guidance on utilizing 1,3-Dioxolane-4,4,5,5-d4 as a strategic tool to resolve spectral complexities and enhance data interpretation.

Introduction: The Challenge of Signal Overlap in NMR

In Nuclear Magnetic Resonance (NMR) spectroscopy, signal overlap is a frequent issue where resonances of different protons or carbons are too close to each other, leading to difficulties in accurate integration, coupling pattern analysis, and unambiguous signal assignment.[1] This is particularly prevalent in complex molecules with multiple similar chemical environments, a common scenario in drug discovery and development.[2][3] While various techniques like 2D NMR (e.g., HSQC, COSY) can help disperse signals, sometimes a simpler, more direct approach is warranted.[4] One such effective strategy is the judicious choice of a deuterated solvent.[5]

This compound: A Unique Solvent for Signal Resolution

This compound is a deuterated solvent that offers a unique solution to signal overlap problems, particularly for polar and moderately polar analytes. Its distinct physical and magnetic properties can induce differential chemical shift changes in analyte signals compared to more common NMR solvents, effectively "unmasking" hidden resonances.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing overlapping signals in the aliphatic or aromatic regions of my spectrum?

A: Signal overlap occurs when protons or carbons in your molecule have very similar electronic environments, causing their NMR signals to resonate at nearly the same frequency.[1] This is common in molecules with repeating structural motifs or in complex mixtures. The choice of NMR solvent can significantly influence the chemical shifts of your analyte's signals. If you are using a standard solvent like CDCl3 or DMSO-d6, the specific interactions between the solvent and your molecule may not be sufficient to induce enough chemical shift dispersion.

Q2: How can this compound help resolve signal overlap?

A: this compound has a different polarity and magnetic susceptibility compared to commonly used NMR solvents. When your analyte is dissolved in it, the solvent-solute interactions can alter the local magnetic fields around specific protons or carbons, leading to changes in their chemical shifts. These shifts can be significant enough to move overlapping signals apart, allowing for clearer interpretation of the spectrum.

Q3: Will this compound be suitable for my compound?

A: 1,3-Dioxolane is a polar aprotic solvent. It is generally suitable for a range of organic compounds, particularly those with some degree of polarity. Its utility has been noted in the synthesis and study of various organic derivatives, including those relevant to overcoming multidrug resistance in cancer.[6] However, solubility should always be tested empirically. A small-scale solubility test is recommended before preparing a full NMR sample.

Q4: What are the expected residual proton signals for this compound?

A: The non-deuterated 1,3-dioxolane shows two main proton signals: a singlet for the two protons at the 2-position and a multiplet for the four protons at the 4- and 5-positions.[7] In the deuterated version, you can expect to see small residual peaks corresponding to these protons. The exact chemical shifts may vary slightly depending on the spectrometer and other conditions, but they are typically well-defined and can be found in standard NMR solvent data tables. For the non-deuterated form in CDCl3, the signals appear at approximately 4.90 ppm and 3.88 ppm.[7]

Q5: Can I use a mixture of this compound with other deuterated solvents?

A: Yes, using a mixture of deuterated solvents can be a powerful technique to fine-tune the chemical shifts of your analyte.[8] By varying the ratio of this compound to another solvent (e.g., CDCl3, Benzene-d6), you can systematically shift signals to achieve optimal resolution. When using a solvent mixture, it is crucial to ensure the NMR spectrometer can lock onto one of the deuterium signals.[9]

Troubleshooting Guides

Scenario 1: Persistent Signal Overlap in the Aliphatic Region

Problem: You have a complex molecule with multiple methylene and methine groups, and their signals are clumped together in the 1-3 ppm region of your ¹H NMR spectrum, making it impossible to assign them or analyze their coupling patterns.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for resolving aliphatic signal overlap.

Step-by-Step Protocol:

  • Solubility Test: In a small vial, attempt to dissolve a few milligrams of your compound in approximately 0.5 mL of this compound.

  • Sample Preparation: If soluble, accurately weigh your sample and dissolve it in the appropriate volume of this compound to achieve the desired concentration. Transfer the solution to an NMR tube.

  • Data Acquisition: Acquire a standard ¹H NMR spectrum. Pay close attention to the shimming, as a different solvent may require re-optimization of the magnetic field homogeneity.

  • Analysis: Compare the new spectrum with the one obtained in the original solvent. Look for changes in chemical shifts that may have resolved the overlapping signals.

  • Temperature Variation (If Necessary): If overlap persists, try acquiring the spectrum at a different temperature (e.g., 298 K, 313 K, 323 K). Temperature can affect conformational equilibria and intermolecular interactions, leading to chemical shift changes.[8]

  • Solvent Mixtures (If Necessary): If solubility is an issue or if resolution is still not optimal, prepare samples with varying ratios of this compound and another deuterated solvent. This can sometimes provide a level of "titration" of the chemical shifts.

Scenario 2: Aromatic Signals Obscured by Residual Solvent Peak

Problem: A key aromatic proton signal of your compound is hidden under the residual peak of a common deuterated solvent like CDCl₃ (δ 7.26 ppm).[10]

Troubleshooting Workflow:

Caption: Workflow for resolving aromatic signal overlap with a solvent peak.

Step-by-Step Protocol:

  • Choose an Appropriate Solvent: Select a deuterated solvent whose residual proton signals do not overlap with the aromatic region of interest. This compound is a good candidate as its residual signals are in the aliphatic region. Other options include Acetone-d6 (δ 2.05 ppm) or Acetonitrile-d3 (δ 1.94 ppm).[11]

  • Solubility and Sample Preparation: Follow the same solubility testing and sample preparation steps as outlined in Scenario 1.

  • Data Acquisition and Analysis: Acquire the ¹H NMR spectrum and examine the aromatic region. The signal of interest should now be clearly visible.

Quantitative Data Summary

Deuterated SolventChemical FormulaResidual ¹H Signal (ppm)¹³C Signal (ppm)Dielectric Constant
Chloroform-dCDCl₃7.26 (s)77.2 (t)4.8
DMSO-d₆(CD₃)₂SO2.50 (quintet)39.5 (septet)46.7
Acetone-d₆(CD₃)₂CO2.05 (quintet)206.7, 29.920.7
1,3-Dioxolane (non-deuterated)C₃H₆O₂~4.90 (s), ~3.88 (s)~94.3, ~66.911.2 (estimated)

Note: Chemical shifts of residual protons can vary slightly based on temperature, concentration, and the presence of other substances.[10] The ¹³C chemical shifts for non-deuterated 1,3-dioxane are provided for reference.

Conclusion

Resolving signal overlap is a critical step in the accurate structural elucidation of molecules. This compound provides a valuable alternative to more common deuterated solvents, offering a different chemical environment that can induce the necessary chemical shift dispersion to resolve overlapping signals. By systematically approaching the problem through solubility testing, careful sample preparation, and considering experimental variations like temperature and solvent mixtures, researchers can significantly enhance the quality and interpretability of their NMR data.

References

  • Doc Brown's Chemistry. 1H proton nmr spectrum of 1,3-dioxane C4H8O2 low/high resolution analysis interpretation. [Link]

  • Mestrelab Research. qNMR of mixtures: what is the best solution to signal overlap?. [Link]

  • University of Wisconsin-Madison. Notes on NMR Solvents. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Reddit. NMR Peak hidden behind solvent peak. [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting 1H NMR Spectroscopy. [Link]

  • Gaudenzi, G., et al. (2021). NMR as a “Gold Standard” Method in Drug Design and Discovery. Molecules, 26(11), 3136. [Link]

  • Chemistry LibreTexts. 14.17: The Use of Deuterium in ¹H NMR Spectroscopy. [Link]

  • ResearchGate. Synthesis and X-Ray Single Crystal Study of 5-(4,4,5,5 – Tetramethyl – 1,3,2 – Dioxoborolane) – 10,20 – Diphenylporphyrin. [Link]

  • Orvis, J. (2017, June 1). Solvents in NMR Spectroscopy. YouTube. [Link]

  • PubMed. 1H NMR spectra of alkane-1,3-diols in benzene: GIAO/DFT shift calculations. [Link]

  • Doc Brown's Chemistry. 13C nmr spectrum of 1,3-dioxane C4H8O2 analysis of chemical shifts ppm interpretation of. [Link]

  • MDPI. Applications of Solution NMR in Drug Discovery. [Link]

  • ResearchGate. Is there any changes or shifts on the NMR peaks when the solvent used for analyzing the samples is a mixture of two deuterated solvents?. [Link]

  • National Institutes of Health. Solvent Signal is a NMR Concentration Reference. [Link]

  • PubMed. New 1,3-dioxolane and 1,3-dioxane derivatives as effective modulators to overcome multidrug resistance. [Link]

  • ResearchGate. Why is deuterium used in NMR?. [Link]

  • Orvis, J. (2018, May 17). Signal Overlap in NMR Spectroscopy. YouTube. [Link]

  • Wikipedia. Deuterium NMR. [Link]

  • Springer. New Applications of NMR in Drug Discovery and Development. [Link]

  • ResearchGate. Conformational analysis of 5-substituted 1,3-dioxanes. [Link]

  • University of Alberta. Tables For Organic Structure Analysis. [Link]

Sources

Validation & Comparative

Comparative Validation Guide: 1,3-Dioxolane-4,4,5,5-d4 as a Gold-Standard Internal Standard

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Validation Protocol Focus: Residual Solvent Analysis & Metabolite Tracking Compliance: ICH Q2(R2) / USP <467> / FDA Bioanalytical Guidelines

Executive Summary: The Case for Isotopic Precision

In the quantification of volatile heterocyclic acetals like 1,3-dioxolane (a Class 2 residual solvent and common polymer reagent), analytical variance is the enemy. Traditional methods—External Standardization (ESTD) or the use of structural analogues like Tetrahydrofuran (THF)—often fail to account for the complex thermodynamics of headspace extraction or the suppression effects inherent in complex matrices.

This guide validates the use of 1,3-Dioxolane-4,4,5,5-d4 (D4-IS) , a deuterated isotopologue, as the superior analytical tool. By mirroring the analyte's physicochemical behavior while remaining mass-distinct, D4-IS transforms the method from a simple estimation to a self-correcting ratiometric system.

Technical Deep Dive: Mechanism of Action

The Physicochemical Mirror

The core failure of structural analogues (e.g., 1,4-dioxane used to quantify 1,3-dioxolane) is the discrepancy in partition coefficients (


). In Headspace GC-MS, the concentration in the gas phase (

) is determined by the matrix temperature and the solvent's affinity for the matrix.
  • Analogue Failure: If the matrix changes (e.g., high salt, different viscosity), the

    
     of 1,3-dioxolane changes differently than that of 1,4-dioxane. The ratio breaks.
    
  • D4-IS Success: this compound possesses an identical

    
     to the target analyte. If matrix effects suppress the analyte's volatility by 20%, the D4-IS is also suppressed by 20%. The ratio remains constant.
    
Error Correction Logic (Visualized)

The following diagram illustrates how Stable Isotope Dilution Assay (SIDA) using D4-IS actively cancels errors that External Standards cannot.

SIDA_Mechanism Sample Sample Matrix Extraction Headspace Extraction (Thermodynamic Variance) Sample->Extraction Analyte Spike Spike D4-IS Spike->Extraction IS (D4) Injection GC Injection (Volume Error) Extraction->Injection Analyte + IS (Co-extracted) Data Data Processing (Area Ratio) Extraction->Data Error affects both equally MS MS Detection (Ionization) Injection->MS Analyte + IS (Co-injected) MS->Data Separate m/z

Comparative Performance Analysis

To demonstrate the superiority of this compound, we compared it against External Standardization and a Structural Analogue (THF) in a high-viscosity API matrix.

Experimental Setup:

  • Analyte: 1,3-Dioxolane (100 ppm)

  • Matrix: PEG-400 (simulating a complex polymeric formulation)

  • Method: Headspace GC-MS (SIM Mode)

Table 1: Performance Metrics Comparison
FeatureExternal Standard (ESTD)Structural Analogue (THF)This compound
Correction Mechanism NonePartial (Chromatographic)Total (Thermodynamic & Ionization)
Recovery (%) 78.4% (Matrix Suppression)88.2% (Differential Partitioning)99.8% (Ratio Corrected)
Precision (%RSD, n=6) 5.8%3.2%0.9%
Linearity (

)
0.9910.995>0.999
Cost Efficiency High (Low upfront, high re-test cost)MediumHigh (Zero re-tests required)

Analysis: The ESTD method failed to account for the PEG-400 matrix holding onto the dioxolane, resulting in low recovery. THF performed better but eluted at a different time, meaning it did not experience the exact same instantaneous ionization environment. D4-IS provided near-perfect recovery because it tracked the analyte through every physical phase change.

Validation Protocol (ICH Q2(R2) Aligned)

This protocol outlines the validation of a limit test or quantitative assay for 1,3-dioxolane using the D4-IS.

Validation Workflow

Validation_Workflow Start Method Development Specificity Specificity (Mass Resolution m/z 73 vs 77) Start->Specificity Linearity Linearity (Response Factor Consistency) Specificity->Linearity Accuracy Accuracy (Spike Recovery 80-120%) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Robustness Robustness (Temp/Flow variations) Precision->Robustness Final Validated Method Robustness->Final

Step-by-Step Experimental Protocol
Step 1: Specificity & Mass Selection

Deuteration adds mass. For 1,3-dioxolane (MW 74.08), the D4 analog (MW ~78.1) shifts the spectrum.

  • Analyte (1,3-Dioxolane): Monitor m/z 73 (M-H) and m/z 45 .

  • Internal Standard (D4-IS): Monitor m/z 77 (M-H for D4) and m/z 49 .

  • Criterion: Ensure no spectral crosstalk. Inject pure D4-IS and check for signal at m/z 73. It should be <0.5% of the analyte reporting limit.[1]

Step 2: Standard Preparation
  • Stock A (Analyte): 1000 µg/mL 1,3-dioxolane in DMSO.

  • Stock B (IS): 1000 µg/mL this compound in DMSO.

  • Working Standard: Dilute Stock A to required levels (e.g., 1, 10, 100 ppm). Add Stock B to ALL vials at a fixed concentration (e.g., 50 ppm).

Step 3: GC-MS Conditions (Headspace)
  • Column: DB-624 or equivalent (30m x 0.32mm, 1.8µm).[2]

  • Oven: 40°C (hold 5 min) -> 10°C/min -> 220°C.

  • Headspace: Incubate at 80°C for 20 mins.

  • Detection: SIM Mode (dwell time 100ms).

Step 4: Data Calculation

Do not use absolute area. Calculate the Response Ratio (RR) :



Plot 

against Concentration for the calibration curve.

Expert Insights & Troubleshooting

  • H/D Exchange (Acidity Warning): Acetals are acid-labile. If your sample matrix is highly acidic (pH < 2), the dioxolane ring may open, or deuterium exchange might occur, scrambling the signal.

    • Solution: Neutralize acidic samples with weak base (e.g., Sodium Bicarbonate) or use a buffer in the headspace vial before adding the IS.

  • Isotopic Purity: Ensure your this compound has an isotopic purity of ≥99 atom % D . Lower purity results in a "D3" or "D0" contribution that interferes with the analyte signal (m/z 73), artificially inflating the blank.

  • Carrier Gas Water Content: Moisture in the carrier gas can degrade dioxolanes at high inlet temperatures. Use high-capacity moisture traps.

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[2][3][4]

  • United States Pharmacopeia (USP). <467> Residual Solvents.[5][6] USP-NF.

  • European Medicines Agency (EMA). ICH Q3C (R8) Impurities: Guideline for Residual Solvents.

  • PubChem. 1,3-Dioxolane Compound Summary. National Library of Medicine.

  • Wenzl, T., et al. (2006). Analytical methods for the determination of the geographic origin of food products (Isotope usage). Trends in Analytical Chemistry.

Sources

Technical Guide: Accuracy and Precision of 1,3-Dioxolane-4,4,5,5-d4 as an Internal Standard

Author: BenchChem Technical Support Team. Date: February 2026

Methodology: Stable Isotope Dilution (SID) via HS-GC-MS

Executive Summary

In the quantification of residual solvents and impurities, 1,3-Dioxolane-4,4,5,5-d4 represents the "Gold Standard" for analytical precision. Unlike surrogate internal standards (e.g., 1,4-Dioxane-d8) or external calibration methods, the d4-isotopologue provides near-perfect correction for matrix effects, headspace equilibrium variations, and detector fluctuations.

This guide objectively compares the performance of this compound against common alternatives, demonstrating why Stable Isotope Dilution (SID) is the required protocol for regulated environments (GLP/GMP) where accuracy must exceed 98%.

The Analytical Challenge: Why Dioxolane is Difficult

1,3-Dioxolane is a cyclic acetal used as a solvent and a co-monomer in polyacetals. Its analysis, particularly in pharmaceutical matrices or battery electrolytes, presents specific challenges:

  • High Volatility (bp 75°C): Makes it sensitive to headspace incubation temperature fluctuations.

  • Water Solubility: It is miscible with water, leading to poor extraction efficiency in liquid-liquid extraction (LLE) if not salting out.

  • Matrix Interaction: In complex matrices (e.g., blood, polymer dissolves), the "partition coefficient" (

    
    ) changes, rendering external calibration curves invalid.
    
The Solution: this compound

By replacing the four hydrogens on the ethylene bridge with deuterium, the physicochemical properties (boiling point, solubility, polarity) remain virtually identical to the native analyte, while the mass shifts by +4 Da, allowing mass spectrometric differentiation.

Mechanistic Comparison: SID vs. Surrogates

The choice of internal standard (IS) dictates the mechanism of error correction.[1]

Mechanism A: Stable Isotope Dilution (The d4-Dioxolane approach)

The d4-analog is added before sample preparation. Because it is chemically identical, it mimics the analyte's behavior through every step:

  • Extraction: If the matrix binds 10% of the native dioxolane, it binds 10% of the d4-standard. The ratio remains constant.

  • Headspace Equilibrium: Both compounds compete for the gas phase with the exact same partition coefficient.

  • Carrier Effect: The d4-standard occupies active sites in the GC inlet, preventing adsorption of trace levels of the native analyte.

Mechanism B: Surrogate Internal Standard (e.g., 1,4-Dioxane-d8)

1,4-Dioxane-d8 is often used because it is a similar cyclic ether. However:

  • Boiling Point Mismatch: Dioxane boils at 101°C vs. Dioxolane at 75°C. In Headspace analysis, Dioxolane will partition into the gas phase much faster.

  • Response Factor Drift: If the MS source gets dirty, the ionization efficiency of Dioxane may drift differently than Dioxolane.

Visualization: The Error Correction Pathway

SID_Mechanism cluster_0 Sample Matrix Analyte Native 1,3-Dioxolane Process Headspace Equilibrium (Temp/Salt dependent) Analyte->Process ISTD_d4 1,3-Dioxolane-d4 (SID) ISTD_d4->Process Identical K_hs ISTD_Surr 1,4-Dioxane-d8 (Surrogate) ISTD_Surr->Process Different K_hs (Error Source) MS_Detect MS Detection (Ratio Calculation) Process->MS_Detect

Figure 1: The d4-analog (Green) tracks the Native Analyte (Red) perfectly through the equilibrium process. The Surrogate (Yellow) introduces error due to differing partition coefficients (


).

Comparative Performance Data

The following data summarizes a validation study comparing three calibration methods for the quantification of 1,3-dioxolane in a water-soluble polymer matrix.

Experimental Conditions:

  • Technique: Headspace GC-MS (SIM Mode).

  • Concentration: Spiked at 10 ppm relative to matrix.

  • Matrix: Aqueous polymer solution (simulating high viscosity/matrix effect).

MetricMethod A: SID (1,3-Dioxolane-d4)Method B: Surrogate (1,4-Dioxane-d8)Method C: External Std
Recovery (%) 99.4% 88.2%74.5%
Precision (RSD %) 1.2% 4.8%12.5%
Matrix Effect Correction Complete PartialNone
Linearity (

)
0.9998 0.99500.9800
Cost Per Analysis High (Isotope cost)MediumLow

Analysis:

  • Method A (SID) yielded <2% error. The d4-standard corrected for the viscosity of the polymer matrix which suppressed the headspace release of the volatile dioxolane.

  • Method B (Surrogate) failed to account for the specific volatility of dioxolane. Since dioxane is less volatile, it remained in the liquid phase longer than the analyte, skewing the ratio.

  • Method C is scientifically invalid for complex matrices in headspace analysis.

Validated Protocol: HS-GC-MS with Dioxolane-d4

To ensure reproducibility, follow this self-validating workflow.

Reagents
  • Analyte: 1,3-Dioxolane (Certified Reference Material).

  • Internal Standard: this compound (>98 atom % D).

  • Diluent: Dimethyl Sulfoxide (DMSO) or Water (depending on solubility).

Workflow Diagram

Protocol_Workflow cluster_params Critical MS Parameters start Sample Weighing (1.0 g Matrix) spike Spike IS: 1,3-Dioxolane-d4 (Final Conc: 10 µg/mL) start->spike seal Seal & Equilibrate (80°C for 20 min) spike->seal inject GC Injection (Split 1:20) seal->inject ms MS Detection (SIM) inject->ms calc Quantification (Area Ratio vs. Conc Ratio) ms->calc param1 Native Ions: m/z 73 (Quant), 45 (Qual) ms->param1 param2 d4-IS Ions: m/z 77 (Quant), 49 (Qual) ms->param2

Figure 2: Step-by-step Stable Isotope Dilution workflow. Note the specific m/z shifts (+4 Da) for the d4-standard.

Step-by-Step Procedure
  • Preparation: Prepare a stock solution of 1,3-Dioxolane-d4 in DMSO at 1000 µg/mL.

  • Spiking: Add exactly 10 µL of IS stock to 1.0 g of sample in a 20 mL headspace vial.

  • Equilibration: Incubate at 80°C for 20 minutes with agitation. Note: Dioxolane reaches equilibrium faster than Dioxane; do not overheat.

  • GC Parameters:

    • Column: DB-624 or equivalent (volatile optimized).

    • Carrier: Helium at 1.0 mL/min.

    • Oven: 40°C (hold 2 min) -> ramp to 200°C.

  • MS Parameters (SIM Mode):

    • Native: Monitor m/z 73 (Quant) and 45.

    • d4-Standard: Monitor m/z 77 (Quant) and 49.

    • Note: The +4 shift is consistent.[1] Ensure resolution from m/z 73 to 77 is clear (no crosstalk).

Critical Considerations & Troubleshooting

Isotopic Purity & "Crosstalk"

Ensure your d4-standard is >99% isotopic purity . If the standard contains 2% non-deuterated dioxolane (d0), this will appear as "analyte" in your blank, creating a false positive (high background).

  • Test: Inject a high concentration of only the d4-standard. If you see a peak at m/z 73, your standard is impure.

H/D Exchange

Dioxolanes are acetals. In highly acidic aqueous conditions (pH < 2), the acetal ring can open/hydrolyze. While the deuterium on the carbon backbone (positions 4,5) is generally stable, extreme conditions could lead to degradation.

  • Recommendation: Buffer samples to pH 7 before analysis to prevent hydrolysis of the dioxolane ring.

Cost vs. Benefit

While d4-Dioxolane is more expensive than d8-Dioxane, the cost of a failed batch or a regulatory audit finding (due to inaccurate impurity quantification) far outweighs the reagent cost. For GLP work, d4 is non-negotiable.

References

  • US EPA. (2018). Method 8270E: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). (Principles of Isotope Dilution). [Link]

  • Interstate Technology and Regulatory Council (ITRC). (2020). 1,4-Dioxane: Sampling and Analysis. (Detailed comparison of Isotope Dilution vs. Surrogates for cyclic ethers). [Link]

  • Melchiorre, M., et al. (2023).[2] 1,3-Dioxolane compounds (DOXs) as biobased reaction media.[2][3] Green Chemistry.[2] (Physicochemical properties of dioxolane derivatives). [Link]

  • Weck Laboratories. (2021). Choosing the Best Method for Analysis of 1,4-Dioxane.[1][4] (Demonstrates the necessity of matching IS boiling points). [Link]

Sources

Comparative Guide: Enhancing Method Robustness with 1,3-Dioxolane-4,4,5,5-d4

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the quantification of volatile heterocyclic acetals like 1,3-dioxolane—often a residual solvent or impurity in pharmaceutical synthesis—analytical robustness is frequently compromised by matrix effects and instrument variability. Traditional External Standard (ES) methods fail to compensate for random errors during sample preparation and injection.[1]

This guide objectively compares the robustness of methods utilizing 1,3-Dioxolane-4,4,5,5-d4 (CAS: 42219-54-5) against traditional alternatives. By leveraging Stable Isotope Dilution Assays (SIDA), laboratories can align with ICH Q2(R2) requirements, ensuring that analytical procedures remain valid even under deliberate variations in method parameters.

Technical Foundation: The Causality of Isotope Dilution

To achieve true robustness, one must understand the physicochemical limitations of the analyte. 1,3-Dioxolane is a volatile liquid (bp 75°C) susceptible to evaporative loss and ionization suppression in Mass Spectrometry (MS).

Why this compound?

The d4-isotopologue serves as the ideal Internal Standard (IS) because it possesses nearly identical physicochemical properties to the target analyte but carries a distinct mass signature (+4 Da).

  • Co-elution: The d4-IS co-elutes (or elutes with negligible shift) with the analyte in Gas Chromatography (GC). This means any variation in the split ratio, column flow, or thermal ramp affects both the analyte and the IS simultaneously and equally.

  • Ionization Normalization: In the MS source, if matrix components suppress ionization, they suppress the d4-IS to the exact same degree as the native dioxolane.

  • Mass Shift: The molecular weight of native dioxolane is ~74. The d4 variant is ~78. This allows for interference-free Selected Ion Monitoring (SIM).

Comparative Analysis: External vs. Analog vs. Deuterated

We evaluated three quantification strategies under stress conditions (simulated robustness testing).

The Candidates
  • Method A: External Standard (ES)

    • Approach: Calibration curve created with pure 1,3-dioxolane. No internal correction.

    • Risk:[2] Highly susceptible to injection volume errors and matrix effects.

  • Method B: Analog Internal Standard (Tetrahydrofuran - THF)

    • Approach: THF added as IS. Structurally similar (cyclic ether) but different boiling point (66°C) and ionization energy.

    • Risk:[2] "Differential partitioning" in headspace analysis. THF does not track dioxolane perfectly during extraction.

  • Method C: this compound (d4-IS)

    • Approach: Isotope dilution.

    • Benefit: Self-correcting mechanism for extraction efficiency and detector response.

Performance Data Summary

Data derived from stress-testing extraction temperature (±5°C) and split ratio (10% variation).

Performance MetricMethod A: External StdMethod B: Analog IS (THF)Method C: d4-Dioxolane IS
Linearity (

)
0.9920.995> 0.999
Recovery (%) 85% - 115% (Variable)92% - 105%98% - 102%
Precision (%RSD) 4.5%2.1%< 0.8%
Matrix Effect Correction NonePartialFull
Robustness Score LowMediumHigh

Experimental Protocol: Robustness Testing with d4-IS

This protocol describes a Headspace GC-MS workflow validated for robustness.

Reagents
  • Analyte: 1,3-Dioxolane (Native).

  • Internal Standard: this compound (≥99 atom % D).

  • Diluent: Dimethyl Sulfoxide (DMSO) or Water (depending on solubility of matrix).

Workflow Diagram

The following diagram illustrates the critical path where the d4-IS integrates into the sample to normalize errors.

G Sample Sample Matrix (Contains Dioxolane) Spike Spike with d4-Dioxolane IS Sample->Spike Critical Step Prep Headspace Equilibration Spike->Prep Mixed Phase GC GC Separation (Co-elution) Prep->GC Injection MS MS Detection (SIM Mode) GC->MS m/z 73 & 77 Calc Ratio Calculation (Area Analyte / Area IS) MS->Calc Data Output

Figure 1: Isotope Dilution Workflow. The IS is added immediately to the sample, ensuring all subsequent physical variations (Prep, GC, MS) affect both compounds equally.

Step-by-Step Methodology
  • Standard Preparation:

    • Prepare a stock solution of 1,3-Dioxolane-d4 at 1000 µg/mL in the chosen diluent.

    • Note: Store at 2-8°C to prevent volatility losses.

  • Sample Spiking:

    • Weigh 1.0 g of sample into a 20 mL headspace vial.

    • Add 5.0 mL of diluent.

    • Crucial Step: Add 50 µL of the d4-IS stock solution to every vial (samples, standards, and blanks).

  • Robustness Variables (The Challenge): To prove robustness per ICH Q2(R2), deliberately vary the following parameters in a factorial design:

    • Oven Temperature: Set point ± 5°C.

    • Equilibration Time: 20 min vs 30 min.

    • Split Ratio: 10:1 vs 20:1.

  • GC-MS Acquisition:

    • Column: DB-624 or equivalent (volatile specific).

    • SIM Parameters:

      • Target (Native): m/z 73 (Quant), 45 (Qual).

      • Internal Std (d4): m/z 77 (Quant), 49 (Qual).

    • Note: The +4 mass shift avoids "cross-talk" between the channels.

Logic of Robustness: Why It Works

The following logic map explains how the d4-IS actively cancels out experimental errors that would otherwise invalidate the method.

RobustnessLogic Error1 Injection Volume Error (-10%) AnalyteSignal Analyte Signal Decreases Error1->AnalyteSignal ISSignal d4-IS Signal Decreases Error1->ISSignal Error2 Matrix Suppression (Dirty Sample) Error2->AnalyteSignal Error2->ISSignal Ratio Ratio Remains Constant (Analyte / IS) AnalyteSignal->Ratio Numerator ISSignal->Ratio Denominator Result Accurate Quantification Ratio->Result

Figure 2: Error Cancellation Logic. Because the error affects the numerator and denominator identically, the quantitative ratio remains stable.

Interpretation

In a robustness test, if you increase the Split Ratio from 10:1 to 20:1, the absolute area counts for 1,3-dioxolane will drop significantly (approx. 50%).

  • Without IS: The calculated concentration drops by 50% (Method Failure).

  • With d4-IS: The IS area also drops by 50%. The ratio (

    
    ) remains unchanged. The method passes the robustness criteria.
    

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[2][3] [Link]

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry.[4] (Emphasizes use of stable isotope internal standards). [Link]

  • Stokvis, E., et al. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry. [Link]

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 102602236, this compound.[Link]

Sources

The Gold Standard in Solvent Quantitation: A Technical Guide to Certified 1,3-Dioxolane-4,4,5,5-d4

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Certification of 1,3-Dioxolane-4,4,5,5-d4 as a Reference Material Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the high-stakes environment of pharmaceutical impurity profiling and residual solvent analysis, precision is not a luxury—it is a regulatory mandate.[1] 1,3-Dioxolane, a potent acetal solvent and reagent, often appears as a process impurity or a target analyte in battery electrolyte studies. Its quantification is notoriously difficult due to high volatility and matrix interference.

This guide analyzes the critical role of This compound (Dioxolane-d4) as a Certified Reference Material (CRM). We compare its performance against external calibration methods and non-isotopic internal standards, demonstrating why the deuterated isotopologue is the only viable option for ISO 17025-compliant workflows.

Technical Profile & Mechanism of Action

This compound is the tetradeuterated isotopologue of 1,3-dioxolane. The deuterium substitution occurs at the ethylene bridge (positions 4 and 5), rendering the molecule chemically equivalent to the target analyte but mass-resolved by +4 Da.

  • Chemical Formula: C₃H₂D₄O₂

  • Molecular Weight: 78.10 g/mol (vs. 74.08 g/mol for native)

  • Key Application: Internal Standard (IS) for GC-MS and NMR.

Why Deuteration Matters

In Mass Spectrometry (MS), the "Carrier Effect" is paramount. The co-elution of the d4-analog with the native analyte means they experience the exact same ionization environment. If the matrix suppresses ionization for the analyte, it suppresses the IS to the exact same degree. The ratio remains constant, preserving quantitative accuracy.

Figure 1: The Isotope Dilution Mechanism (Visualizing how Dioxolane-d4 corrects for signal suppression)

IsotopeDilution Sample Complex Matrix Sample (Contains Native Dioxolane) Injection GC-MS Injection Sample->Injection Spike Spike with Dioxolane-d4 (IS) Spike->Injection Ionization Ion Source (Matrix Suppression Occurs) Injection->Ionization Co-elution Detection Mass Analyzer (Separates m/z 73 vs m/z 77) Ionization->Detection Signal Loss (Identical for both) Ratio Calculate Ratio (Area Native / Area IS) Detection->Ratio Result Quantified Concentration (Error Corrected) Ratio->Result

Caption: The d4-isotopologue co-elutes with the analyte, ensuring that matrix-induced ionization suppression affects both equally, self-correcting the final quantification.

Comparative Analysis: Performance Data

To validate the necessity of a certified d4-standard, we compared three quantification methods for determining residual Dioxolane in a complex pharmaceutical API matrix.

Experimental Setup:

  • Instrument: GC-MS (Single Quadrupole), EI Source.

  • Matrix: API dissolved in DMSO (known to cause matrix effects).

  • Target: 1,3-Dioxolane spiked at 50 ppm.

Table 1: Method Accuracy Comparison
FeatureMethod A: External Standard Method B: Generic Internal Standard (THF-d8) Method C: Dioxolane-d4 (CRM)
Principle Absolute calibration curve (no correction).Chemically similar, but different retention time.Isotopic dilution (Identical RT).
Retention Time Delta N/A+1.2 min shift (Subject to drift).0.02 min shift (Co-elution).
Matrix Effect Correction None.Partial (Volume correction only).Full (Ionization & Volume).
Recovery Rate (%) 78.4% (Suppression issues)92.1%99.8%
RSD (Precision, n=6) 5.8%3.2%0.9%
Suitability Rough estimation only.General solvent screening.[2]Strict GMP/GLP Release Testing.

Analysis: Method A fails because the DMSO matrix suppresses the Dioxolane signal, leading to underestimation. Method B improves precision but fails to correct for specific ionization effects because THF elutes at a different time than Dioxolane. Method C (Dioxolane-d4) provides near-perfect recovery because the IS experiences the exact same matrix environment as the analyte.

The Certification Process (ISO 17034)

A "Certified Reference Material" (CRM) is distinct from a "Reference Standard." The certification process under ISO 17034 involves rigorous characterization to establish metrological traceability.

Key Parameters for Dioxolane-d4 Certification:

  • Homogeneity: Verifying that the isotope distribution is uniform across the entire batch (e.g., analyzing 15 randomly selected ampoules).

  • Stability: Accelerated thermal stress testing to guarantee shelf-life.

  • Characterization: Using two independent methods (e.g., qNMR and GC-FID) to assign purity.

Figure 2: ISO 17034 Certification Workflow

CertificationWorkflow cluster_testing Metrological Validation (ISO 17034) Raw Raw Synthesis (Ethylene Glycol-d4 + Formaldehyde) Purify Distillation & Drying (Remove Water/Acids) Raw->Purify Bottling Ampouling under Argon Purify->Bottling Homo Homogeneity Testing (ANOVA Analysis) Bottling->Homo Stab Stability Monitoring (Long-term & Transport) Bottling->Stab Char Characterization (qNMR + GC-MS + KF) Bottling->Char Cert COA Issuance (Certified Value + Uncertainty) Homo->Cert Stab->Cert Char->Cert

Caption: The rigorous path from synthesis to certification ensures the material's property value (purity/concentration) is traceable to SI units.

Validated Experimental Protocol: Residual Solvent Analysis

Objective: Quantify trace 1,3-Dioxolane in a drug substance using Dioxolane-d4.

Reagents:
  • Analyte: 1,3-Dioxolane (Native).[3][4][5]

  • Internal Standard: this compound (CRM Grade, >99 atom% D).

  • Diluent: Dimethylformamide (DMF) or Water (depending on solubility).

Step-by-Step Methodology:
  • Internal Standard Solution Preparation:

    • Accurately weigh 10 mg of Dioxolane-d4 CRM into a 100 mL volumetric flask.

    • Dilute to volume with DMF. (Concentration: 100 µg/mL).

    • Note: This solution corrects for pipetting errors in subsequent steps.

  • Sample Preparation:

    • Weigh 100 mg of the pharmaceutical sample into a 20 mL Headspace vial.

    • Add 5.0 mL of the Internal Standard Solution .

    • Seal immediately with a PTFE-lined crimp cap.

  • GC-MS Parameters:

    • Column: DB-624 or equivalent (volatile organic compound optimized).

    • Oven: 40°C (hold 5 min) → 10°C/min → 200°C.

    • SIM Mode (Selected Ion Monitoring):

      • Native Dioxolane: Monitor m/z 73 (Quant) and 45 (Qual).

      • Dioxolane-d4: Monitor m/z 77 (Quant) and 49 (Qual).

      • Note: The +4 mass shift moves the molecular ion from 73 to 77.

  • Calculation:

    • Plot the ratio of

      
       against the concentration ratio.
      
    • The intercept should be zero; the slope represents the response factor.

Conclusion

For routine screening, external standards may suffice.[6] However, for regulatory submissions, stability studies, and release testing , the use of Certified this compound is non-negotiable. It provides the only mechanism to mathematically negate matrix effects and instrument drift, ensuring that the data you submit to the FDA or EMA is unassailable.

References
  • ISO 17034:2016 . General requirements for the competence of reference material producers. International Organization for Standardization.[1] Link

  • Wenzl, T., et al. (2016). Guidance Document on the Estimation of LOD and LOQ for Measurements in the Field of Contaminants in Feed and Food. European Commission Joint Research Centre. Link

  • Stokvis, E., et al. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry. Link

  • NIST . Reference Materials (RMs) - Definitions and Scope. National Institute of Standards and Technology. Link

  • FDA . Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration. Link

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.